molecular formula C20H31N7O9 B8069465 Haegt

Haegt

Cat. No.: B8069465
M. Wt: 513.5 g/mol
InChI Key: LUWRDKLVTXFZFK-AWCHJOLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haegt is a useful research compound. Its molecular formula is C20H31N7O9 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O9/c1-9(25-18(33)12(21)5-11-6-22-8-24-11)17(32)26-13(3-4-15(30)31)19(34)23-7-14(29)27-16(10(2)28)20(35)36/h6,8-10,12-13,16,28H,3-5,7,21H2,1-2H3,(H,22,24)(H,23,34)(H,25,33)(H,26,32)(H,27,29)(H,30,31)(H,35,36)/t9-,10+,12-,13-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWRDKLVTXFZFK-AWCHJOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Haegt Peptide: A Technical Guide to its Sequence, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Haegt peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, represents the N-terminal 1-5 residues of the critical incretin hormone, glucagon-like peptide-1 (GLP-1).[1][2][3][4] Its primary and most well-characterized function is to act as a competitive substrate for the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][4] DPP-IV is a serine protease that plays a pivotal role in glucose homeostasis by inactivating GLP-1 and other important peptide hormones.[5][6] Understanding the interaction between the this compound peptide and DPP-IV is crucial for the development of therapeutics for metabolic disorders such as type 2 diabetes and obesity.[7][8][9][10] This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, function, relevant quantitative data, and detailed experimental protocols.

Peptide Sequence and Properties

The this compound peptide is a pentapeptide with the following amino acid sequence:

  • Sequence: His-Ala-Glu-Gly-Thr

  • One-letter code: this compound

Core Function: A Substrate for DPP-IV

The principal function of the this compound peptide is to serve as a substrate for dipeptidyl peptidase-IV (DPP-IV), also known as CD26.[1][4][11] DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position.[1][2][12] In the case of GLP-1, DPP-IV cleaves the N-terminal His-Ala dipeptide, rendering the hormone inactive.[5] The this compound peptide, being the N-terminal sequence of GLP-1, is therefore recognized and cleaved by DPP-IV between the Alanine and Glutamic acid residues.[1]

This function makes the this compound peptide a valuable tool in the study of DPP-IV activity and in the screening of DPP-IV inhibitors. By acting as a competitive substrate, it can be used to probe the active site of the enzyme and to determine the efficacy of potential drug candidates.[1][2][4]

Quantitative Data

The interaction between the this compound peptide and DPP-IV has been characterized by enzyme kinetic studies. The following table summarizes the key quantitative data for the cleavage of the this compound peptide by human DPP-IV.

ParameterValueUnitReference
Michaelis Constant (Km)38µM[1]
Catalytic Rate Constant (kcat)3.1s-1[1]

Signaling Pathway

The this compound peptide itself does not initiate a signaling cascade. Instead, its significance lies in its role as the cleavage product of GLP-1 by DPP-IV, which terminates GLP-1 signaling. The following diagram illustrates this process.

GLP1_DPP4_Pathway GLP1 Active GLP-1 (His-Ala-Glu-Gly-Thr...) DPP4 DPP-IV (Dipeptidyl Peptidase-IV) GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Inactive_GLP1 Inactive GLP-1 (Glu-Gly-Thr...) DPP4->Inactive_GLP1 This compound This compound Peptide (His-Ala) DPP4->this compound Inactive_GLP1->GLP1R No Binding Signaling Downstream Signaling (e.g., Insulin Secretion) GLP1R->Signaling Activates

GLP-1 Inactivation by DPP-IV.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound peptide, primarily focusing on the analysis of DPP-IV activity.

In Vitro DPP-IV Activity Assay using a Fluorometric Substrate

This protocol describes a common method to measure DPP-IV enzyme activity, which can be adapted to study the inhibitory effects of compounds using the this compound peptide as a competitive substrate.

a. Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • This compound peptide (as a potential inhibitor or competitive substrate)

  • Assay buffer: Tris-HCl (e.g., 50 mM, pH 7.5)

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Test compounds (potential DPP-IV inhibitors)

b. Experimental Workflow:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer Add_Components Add to wells: - Assay Buffer - Test Inhibitor or this compound - DPP-IV Enzyme Prep_Buffer->Add_Components Prep_Enzyme Dilute DPP-IV Enzyme Prep_Enzyme->Add_Components Prep_Substrate Prepare Gly-Pro-AMC Substrate Prep_this compound Prepare this compound Peptide Stock Prep_this compound->Add_Components Prep_Inhibitor Prepare Test Inhibitor Stocks Prep_Inhibitor->Add_Components Preincubation Pre-incubate at 37°C for 10 min Add_Components->Preincubation Add_Substrate Add Gly-Pro-AMC Substrate to initiate reaction Preincubation->Add_Substrate Incubate_Read Incubate at 37°C Measure fluorescence kinetically for 30-60 min Add_Substrate->Incubate_Read Data_Analysis Calculate reaction rates Determine IC50 values for inhibitors Incubate_Read->Data_Analysis

Workflow for a DPP-IV activity assay.

c. Detailed Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dilute the recombinant human DPP-IV enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a stock solution of the this compound peptide in the assay buffer.

    • Prepare serial dilutions of the test compounds (potential inhibitors).

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following in order:

      • Assay buffer

      • Test compound or this compound peptide (for competitive inhibition studies)

      • DPP-IV enzyme solution

    • Include control wells:

      • Blank: Assay buffer only

      • Negative Control: Assay buffer + DPP-IV enzyme (no inhibitor)

      • Positive Control: Assay buffer + DPP-IV enzyme + a known DPP-IV inhibitor

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound Peptide Cleavage

This protocol allows for the direct visualization and quantification of the this compound peptide and its cleavage products.

a. Materials:

  • This compound peptide

  • Recombinant human DPP-IV enzyme

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1% Trifluoroacetic acid - TFA)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV detector

b. Experimental Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the this compound peptide at a known concentration and the DPP-IV enzyme in the reaction buffer.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the C18 reverse-phase HPLC column.

    • Elute the peptides using a linear gradient of mobile phase B (e.g., 5% to 60% acetonitrile over 30 minutes).

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the intact this compound peptide and its cleavage products (His-Ala and Glu-Gly-Thr) based on their retention times (which can be determined by running standards of each).

    • Quantify the amount of substrate remaining and product formed at each time point by integrating the area under the respective peaks.

    • This data can be used to calculate the initial reaction velocity and to study the kinetics of this compound peptide cleavage by DPP-IV.

Conclusion

The this compound peptide, as the N-terminal fragment of GLP-1, is a fundamentally important tool for research in the fields of diabetes, obesity, and metabolic diseases. Its well-defined role as a competitive substrate for DPP-IV allows for the detailed study of this critical enzyme and the development of novel therapeutic inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the function of the this compound peptide and its interaction with DPP-IV, ultimately contributing to a deeper understanding of glucose metabolism and the advancement of new treatments.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound termed "Haegt" did not yield specific results regarding its interaction with Dipeptidyl Peptidase-IV (DPP-IV). Therefore, this guide provides a comprehensive overview of the general mechanism of action of DPP-IV inhibitors, utilizing data from well-characterized inhibitors to fulfill the user's request for a detailed technical document.

Introduction

Dipeptidyl peptidase-4 (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-IV renders them inactive.[3] Inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of endogenous incretins, leading to improved glycemic control.[4] This guide delves into the molecular mechanisms, experimental evaluation, and signaling pathways associated with DPP-IV inhibition.

Core Mechanism of Action

The primary mechanism of action of DPP-IV inhibitors is the competitive and reversible or irreversible blockade of the enzyme's active site.[5][6] DPP-IV is a transmembrane glycoprotein with a catalytic domain that recognizes substrates containing a proline or alanine residue at the penultimate N-terminal position.[3][7] Inhibitors, often referred to as "gliptins," are designed to mimic these substrates and bind with high affinity to the active site of DPP-IV.[4][8]

This binding prevents the enzymatic cleavage of GLP-1 and GIP, thereby increasing the circulating concentrations of their active forms.[2][3] The elevated levels of active incretins then exert their physiological effects, which include:

  • Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[2][7]

  • Suppression of Glucagon Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4][7]

  • Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, contributing to a feeling of satiety and reducing postprandial glucose excursions.[3][4]

The structural diversity among DPP-IV inhibitors leads to variations in their pharmacokinetic and pharmacodynamic properties.[2] Some inhibitors form a covalent but reversible complex with the active site serine residue (S630), while others engage in non-covalent interactions.[6]

Quantitative Data on DPP-IV Inhibitors

The potency of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Ki). The following table summarizes these values for a selection of synthetic and natural DPP-IV inhibitors.

InhibitorTypeIC50 (µM)Ki (µM)Inhibition ModeReference
SitagliptinSynthetic15.97-Competitive[9]
VildagliptinSynthetic0.5829-Competitive[9]
VPV (Val-Pro-Val)Peptide20.210.8Competitive[10]
VPI (Val-Pro-Ile)Peptide22.211.3Competitive[10]
IPI (Ile-Pro-Ile)Peptide46.721.4Competitive[10]
MyricetinFlavonoid--Non-competitive[5][11]
HyperosideFlavonoid--Mixed-type[5][11]
NarcissosideFlavonoid--Mixed-type[5][11]
LPFAPeptide267.9--[12]
VPFWAPeptide325.0--[12]
WGLPPeptide350.9--[12]

Experimental Protocols

The evaluation of DPP-IV inhibitory activity involves a series of in vitro and in vivo assays.

1. In Vitro DPP-IV Inhibition Assay

  • Objective: To determine the IC50 value of a test compound.

  • Principle: This assay typically uses a chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide or Gly-Pro-aminoluciferin, which releases a detectable signal upon cleavage by DPP-IV.[12][13] The presence of an inhibitor reduces the rate of this reaction.

  • Methodology:

    • Prepare a solution of recombinant human DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).[12]

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the DPP-IV enzyme solution, the substrate solution, and the test compound solution.[12]

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]

    • Measure the absorbance or fluorescence of the product using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Enzyme Kinetics Analysis

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, mixed).

  • Principle: This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like Lineweaver-Burk or Michaelis-Menten to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[14]

  • Methodology:

    • Perform the DPP-IV inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocity (V) for each condition.

    • Plot 1/V versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

    • Analyze the changes in Km and Vmax to determine the inhibition type. For instance, a competitive inhibitor will increase the apparent Km without affecting Vmax.[14]

3. Molecular Docking and Binding Studies

  • Objective: To predict and visualize the binding interactions between the inhibitor and the DPP-IV active site.

  • Principle: Computational molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to a protein target.[15] Experimental techniques like fluorescence quenching can confirm binding.[5]

  • Methodology (Molecular Docking):

    • Obtain the 3D crystal structure of DPP-IV from a protein data bank (e.g., PDB).

    • Prepare the 3D structure of the inhibitor molecule.

    • Use docking software (e.g., AutoDock Vina) to dock the inhibitor into the active site of DPP-IV.[14]

    • Analyze the docking poses and scoring functions to identify the most stable binding mode and key interacting residues.[15]

Signaling Pathways and Experimental Workflows

DPP-IV Inhibition Signaling Pathway

The inhibition of DPP-IV initiates a cascade of events that ultimately leads to improved glucose control. The following diagram illustrates this signaling pathway.

DPP_IV_Signaling_Pathway Food_Intake Food Intake Incretin_Release GLP-1 & GIP Release (Intestinal L & K cells) Food_Intake->Incretin_Release Active_Incretins Active GLP-1 & GIP Incretin_Release->Active_Incretins DPP4 DPP-IV Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins This compound DPP-IV Inhibitor This compound->DPP4 Inhibition Active_Incretins->DPP4 Degradation Pancreas Pancreatic Islets Active_Incretins->Pancreas Stimulation Insulin_Secretion ↑ Insulin Secretion (β-cells) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin_Secretion->Glucose_Uptake Liver Liver Glucagon_Secretion->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Experimental_Workflow Start Compound Library HTS High-Throughput Screening (In Vitro DPP-IV Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Start Inactive IC50 IC50 Determination Hit_Identification->IC50 Active Hits Kinetics Enzyme Kinetics (Mode of Inhibition) IC50->Kinetics Docking Molecular Docking (Binding Mode) Kinetics->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Optimized Leads Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

Unraveling the Intricacies of Glucagon-Like Peptide-1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A komprehensív áttekintés a kutatók, tudósok és gyógyszerfejlesztési szakemberek számára

Bevezetés

A glukagonszerű peptid-1 (GLP-1) egy bélhormon, amely kulcsfontosságú szerepet játszik a glükóz homeosztázis szabályozásában, így a 2-es típusú cukorbetegség és az elhízás kezelésének egyik fő terápiás célpontja.[1][2] A GLP-1 a hasnyálmirigy béta-sejtjeiben található specifikus G-protein-kapcsolt receptorához (GPCR), a GLP-1 receptorhoz (GLP-1R) kötődve fejti ki hatását, ami a glükózfüggő inzulinszekréció fokozódásához vezet.[1][3] A GLP-1 jelátvitel egy összetett, több útvonalat magában foglaló folyamat, amely a másodlagos hírvivő molekulák szintjének emelkedésétől a génexpresszió megváltozásáig terjed.

Ez a technikai útmutató mélyreható áttekintést nyújt a GLP-1 jelátviteli útvonal központi mechanizmusairól, különös tekintettel a GLP-1R-rel kölcsönhatásba lépő fehérjékre és a jelátvitel modulálására. Bár a "Haegt" kifejezés a jelenlegi tudományos irodalomban nem szerepel a GLP-1 jelátvitellel összefüggésben, ez az útmutató keretet biztosít az újonnan azonosított szabályozó fehérjék, mint például a feltételezett "this compound", szerepének megértéséhez és vizsgálatához.

A GLP-1 Receptor és Jelátviteli Kaszkádja

A GLP-1R aktiválódása a GLP-1 vagy analógjai általi kötődés következtében egy sor intracelluláris eseményt indít el, amelyek együttesen felelősek a peptid biológiai hatásaiért. A kanonikus jelátviteli útvonal a Gαs fehérje aktiválásán és az azt követő ciklikus adenozin-monofoszfát (cAMP) termelésen keresztül valósul meg.[2]

A GLP-1 jelátvitel fő lépései:

  • Ligandumkötődés: A GLP-1 a GLP-1R extracelluláris doménjéhez kötődik, konformációs változást idézve elő a receptorban.

  • G-protein aktiváció: A receptor aktiválódása a heterotrimer G-protein Gαs alegységének aktiválódásához vezet.

  • Adenylyl cikláz aktiváció: A Gαs aktiválja az adenylyl cikláz enzimet, amely az ATP-t cAMP-vé alakítja.[4]

  • Másodlagos hírvivők aktiválódása: A megnövekedett cAMP szint két fő effektor fehérjét aktivál: a protein kináz A-t (PKA) és az Epac-ot (Exchange protein directly activated by cAMP).[3][5]

  • Downstream hatások: A PKA és az Epac számos szubsztrátot foszforilál, ami az inzulinszekréciós granulumok exocitózisának fokozódásához, a béta-sejtek túlélésének és proliferációjának elősegítéséhez, valamint a glukagonszekréció gátlásához vezet.[1][3]

Ezenkívül a GLP-1R más G-fehérjékkel, például a Gαq/11-gyel is képes kapcsolódni, ami a foszfolipáz C (PLC) aktiválásához és az intracelluláris kalciumszint emelkedéséhez vezet, tovább bonyolítva a jelátviteli hálózatot.[2][6]

A GLP-1R-rel Kölcsönhatásba Lépő Fehérjék és a Jelátvitel Szabályozása

A GLP-1R jelátvitelét számos, a receptorral közvetlenül vagy közvetve kölcsönhatásba lépő fehérje szabályozza. Ezek a kölcsönhatások finomhangolják a jelátvitel erősségét és időtartamát. Egy membrán alapú split-ubikvitin élesztő két-hibrid (MYTH) szűréssel 38 új, a GLP-1R-rel kölcsönhatásba lépő fehérjejelöltet azonosítottak.[7][8] Meglepő módon a vizsgált kölcsönható partnerek közül 15 gátolta a GLP-1 által kiváltott cAMP felhalmozódást, ami arra utal, hogy a GLP-1R aktivitását negatív szabályozó mechanizmusok is befolyásolják.[7][8]

Példák a GLP-1R-rel kölcsönhatásba lépő és a jelátvitelt szabályozó fehérjékre:

  • β-Arrestin-1: Egy állványfehérje, amely szükséges a GLP-1 által kiváltott cAMP termeléshez és inzulinszekrécióhoz.[7]

  • SLC15A4, APLP1, és AP2M1: Olyan fehérjék, amelyek gátolják a GLP-1R jelátvitelt, és amelyek gátlása fokozhatja a GLP-1 által kiváltott inzulinszekréciót.[7][8]

Ezen kölcsönhatások megértése új terápiás stratégiák kidolgozásához vezethet, amelyek a GLP-1R aktivitásának fokozását célozzák ezen gátló kölcsönhatások gátlásával.[7][8]

Kvantitatív Adatok Összefoglalása

Az alábbi táblázatok a GLP-1 jelátvitel kulcsfontosságú kvantitatív adatait foglalják össze a tudományos irodalom alapján.

1. Táblázat: A GLP-1R-rel kölcsönhatásba lépő fehérjék hatása a cAMP felhalmozódásra

Kölcsönható FehérjeHatás a GLP-1 által Indukált cAMP FelhalmozódásraForrás
β-Arrestin-1Szükséges a stimulációhoz[7]
SLC15A4Gátlás[7][8]
APLP1Gátlás[7][8]
AP2M1Gátlás[7][8]
12 további azonosított fehérjeGátlás[7][8]

2. Táblázat: A GLP-1 analógok hatása az inzulinszekrécióra és a glükózszintre

GLP-1 AnalógHatás az InzulinszekrécióraHatás a VércukorszintreMegjegyzés
ExenatidFokozzaCsökkentiGátolja a gyomorürülést is.[9]
LiraglutidFokozzaCsökkentiGátolja a gyomorürülést is.[9]
SzemaglutidFokozzaCsökkentiGátolja a gyomorürülést is.[9]

Kísérleti Protokollok

Az alábbiakban részletezzük a GLP-1 jelátvitel vizsgálatában alkalmazott kulcsfontosságú kísérleti módszereket.

Membrán Alapú Split-Ubikvitin Élesztő Két-Hibrid (MYTH) Vizsgálat

Cél: A GLP-1R-rel kölcsönhatásba lépő új fehérjék azonosítása.

Módszertan:

  • Csali konstrukció: A humán GLP-1R-t egy élesztő expressziós vektorba klónozzák, amely a Cub-LexA-VP16 fúziós fehérjét kódolja. A Cub az ubikvitin C-terminális fele.

  • Préda könyvtár: Egy humán magzati agy cDNS "préda" könyvtárat használnak, ahol a cDNS-ek a NubG fúziós fehérjét kódoló vektorba vannak klónozva. A NubG az ubikvitin N-terminális felének egy mutált formája.

  • Élesztő transzformáció: A csali és préda plazmidokat egyidejűleg transzformálják egy megfelelő élesztőtörzsbe.

  • Szelekció: Ha a csali (GLP-1R) és a préda (egy könyvtári fehérje) kölcsönhatásba lép, a Cub és a NubG alegységek összeállnak, funkcionális ubikvitint képezve. Ez egy ubikvitin-specifikus proteáz általi hasításhoz vezet, ami felszabadítja a LexA-VP16 transzkripciós faktort. A transzkripciós faktor a sejtmagba jutva aktiválja a riportergének (pl. HIS3, ADE2, lacZ) expresszióját.

  • Validálás: A pozitív klónokat szelektív táptalajon növesztik, és a riportergén aktivitását (pl. β-galaktozidáz teszttel) mérik a kölcsönhatás megerősítésére.

Ko-immunprecipitáció (Co-IP)

Cél: A GLP-1R és a feltételezett kölcsönható partner közötti fizikai kölcsönhatás megerősítése emlős sejtekben.

Módszertan:

  • Sejtkultúra és transzfekció: Emlős sejteket (pl. CHO vagy HEK293) kotranszfektálnak a címkézett GLP-1R-t (pl. FLAG-címkével) és a címkézett feltételezett kölcsönható partnert (pl. HA-címkével) expresszáló plazmidokkal.

  • Sejtlízis: A sejteket egy enyhe, nem-denaturáló pufferben lizálják a fehérjekomplexek megőrzése érdekében.

  • Immunprecipitáció: A sejtlizátumot egy, a GLP-1R címkéjét (pl. anti-FLAG) specifikusan felismerő antitesttel inkubálják. Az antitest-fehérje komplexeket Protein A/G agaróz gyöngyökkel kötik meg.

  • Mosás: A gyöngyöket többször mossák, hogy eltávolítsák a nem specifikusan kötődő fehérjéket.

  • Elúció és analízis: A megkötött fehérjéket eluálják a gyöngyökről, majd SDS-PAGE-val elválasztják és Western blottal analizálják a ko-precipitált, feltételezett kölcsönható partner jelenlétét a másik címkére (pl. anti-HA) specifikus antitesttel.

cAMP Felhalmozódási Teszt

Cél: A GLP-1R aktivációjának és a downstream jelátvitelnek a mérése a cAMP szint változásán keresztül.

Módszertan:

  • Sejtkultúra: A GLP-1R-t expresszáló sejteket (pl. CHO-GLP1R) egy 96-lyukú lemezen tenyésztik.

  • Stimuláció: A sejteket GLP-1-gyel vagy annak analógjaival stimulálják különböző koncentrációkban, egy foszfodiészteráz gátló (pl. IBMX) jelenlétében, hogy megakadályozzák a cAMP lebomlását.

  • Lízis és detektálás: A stimulációt követően a sejteket lizálják, és az intracelluláris cAMP szintet egy kompetitív immunoassay segítségével mérik, amely általában időfelbontású fluoreszcencián (TR-FRET) vagy enzimmel kapcsolt immunszorbens vizsgálaton (ELISA) alapul.

  • Adat analízis: A mért jeleket cAMP koncentrációvá alakítják egy standard görbe segítségével, és az adatokat dózis-válasz görbékként ábrázolják az EC50 értékek meghatározásához.

Vizualizációk

Az alábbi diagramok a GLP-1 jelátviteli útvonalat és a kapcsolódó kísérleti munkafolyamatokat szemléltetik.

GLP1_Signaling_Pathway cluster_extracellular Extracelluláris Tér cluster_membrane Sejtmembrán cluster_intracellular Intracelluláris Tér GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R Kötődés G_protein Gαs Gβγ GLP-1R->G_protein Aktiváció AC Adenylyl Cikláz G_protein->AC Aktiváció ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Aktiváció Epac Epac cAMP->Epac Aktiváció Insulin_Secretion Inzulin Szekréció PKA->Insulin_Secretion Fokozás Gene_Transcription Gén Transzkripció PKA->Gene_Transcription Szabályozás Epac->Insulin_Secretion Fokozás

1. ábra: A GLP-1 kanonikus jelátviteli útvonala.

Co_IP_Workflow Start Sejtek kotranszfektálása (címkézett GLP-1R és 'this compound') Lysis Sejtlízis (nem-denaturáló) Start->Lysis IP Immunprecipitáció (anti-GLP-1R antitest) Lysis->IP Wash Mosás IP->Wash Elution Elúció Wash->Elution Analysis SDS-PAGE Western Blot (anti-'this compound' antitest) Elution->Analysis Result Kölcsönhatás megerősítve? Analysis->Result

2. ábra: Ko-immunprecipitációs kísérleti munkafolyamat.

Összefoglalás és Jövőbeli Irányok

A GLP-1 jelátviteli útvonal egy rendkívül összetett és szigorúan szabályozott rendszer, amely központi szerepet játszik az anyagcsere-betegségek patofiziológiájában. A GLP-1R-rel kölcsönhatásba lépő új fehérjék azonosítása és jellemzése, mint amilyen a feltételezett "this compound" is lehet, elengedhetetlen a jelátviteli folyamatok teljes megértéséhez és új, hatékonyabb terápiás stratégiák kidolgozásához. A jövőbeli kutatásoknak arra kell összpontosítaniuk, hogy feltárják ezen szabályozó fehérjék pontos molekuláris mechanizmusait, és megvizsgálják, hogy ezek a kölcsönhatások hogyan modulálhatók a GLP-1-alapú terápiák hatékonyságának növelése érdekében.

References

The Haegt Peptide: An In-Depth Guide to its Origins, Function, and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide with the sequence His-Ala-Glu-Gly-Thr, commonly referred to as HAEGT, represents the N-terminal residues 1-5 of the active form of Glucagon-Like Peptide-1 (GLP-1). While not a standalone signaling molecule, the this compound sequence is of profound significance in the fields of endocrinology and pharmacology. It serves as the critical recognition and cleavage site for the enzyme Dipeptidyl Peptidase-IV (DPP-IV), the primary inactivator of GLP-1. Understanding the history of GLP-1's discovery, the biochemical interaction between its this compound N-terminus and DPP-IV, and the downstream signaling pathways it influences is paramount for the development of therapeutics for type 2 diabetes and obesity. This guide provides a comprehensive overview of the this compound peptide's discovery within the context of GLP-1 research, its biochemical properties, the signaling cascade of its parent molecule, and detailed experimental protocols for studying its interaction with DPP-IV.

Discovery and History

The story of the this compound peptide is intrinsically linked to the discovery and characterization of Glucagon-Like Peptide-1 (GLP-1). Initially, the full-length GLP-1 (1-37) was identified through the cloning of the proglucagon gene. However, this form of the peptide was found to be biologically inactive.[1] Subsequent research revealed that the biologically active forms of GLP-1 are the N-terminally truncated GLP-1 (7-37) and GLP-1 (7-36)amide.[2] This truncation exposes the critical N-terminal sequence His-Ala-Glu-Gly-Thr (this compound).

A pivotal moment in GLP-1 research was the discovery of its rapid in-vivo inactivation.[3] The enzyme responsible was identified as Dipeptidyl Peptidase-IV (DPP-IV), which specifically cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is a proline or alanine.[3][4] The N-terminal sequence of active GLP-1, with alanine at the second position, made it a prime substrate for DPP-IV. This enzymatic cleavage between Ala² and Glu³ results in the formation of inactive GLP-1 (9-37) or (9-36)amide, which have a significantly reduced affinity for the GLP-1 receptor.[5] This rapid degradation, with a half-life of only 1-2 minutes in circulation, initially limited the therapeutic potential of native GLP-1.[4][6]

The recognition of the this compound sequence as the Achilles' heel of GLP-1's stability spurred the development of two major classes of drugs for type 2 diabetes: DPP-IV inhibitors, which prevent the degradation of endogenous GLP-1, and GLP-1 receptor agonists with modified N-termini that are resistant to DPP-IV cleavage.[7]

Biochemical Function and Quantitative Data

The primary biochemical function of the this compound peptide sequence is to act as a substrate for Dipeptidyl Peptidase-IV (DPP-IV). The interaction between the this compound N-terminus of GLP-1 and the active site of DPP-IV is a key determinant of GLP-1's short biological half-life.

Quantitative Data on DPP-IV Interaction with GLP-1 and its Analogs

While specific kinetic data for the isolated this compound pentapeptide is not extensively reported, the kinetic parameters for the cleavage of full-length GLP-1 and related peptides by DPP-IV have been characterized. This data is crucial for understanding the efficiency of GLP-1 degradation.

Substrate/InhibitorDescriptionKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
GLP-1 (7-36)amideFull-length active GLP-113 ± 9--[7]
GLP-2Related proglucagon-derived peptide--~10-fold lower than GLP-1[8]
Diprotin BTripeptide substrate-comparable to wild-type-[8]
Ala-Pro-AMCFluorogenic dipeptide substrate10-fold increase with E205A mutation--[8]
NPYNeuropeptide Y--3.0 x 10⁶[2]

Signaling Pathway

The this compound peptide itself does not initiate a signaling cascade. Instead, its parent molecule, GLP-1, activates the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The binding of GLP-1 to its receptor on pancreatic β-cells, neurons, and other tissues triggers a cascade of intracellular events with significant physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and promotion of satiety.

The canonical GLP-1R signaling pathway is initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These effectors then phosphorylate various downstream targets, leading to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.

GLP1_Signaling_Pathway GLP-1 Receptor Signaling Pathway GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates K_channel KATP Channel (Closure) PKA->K_channel Epac2->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis

GLP-1 Receptor Signaling Pathway

Experimental Protocols

The following is a detailed protocol for a continuous fluorometric assay to determine the kinetic parameters of a peptide substrate, such as this compound, with DPP-IV. This protocol is synthesized from established methodologies for DPP-IV activity assays.

Objective

To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of a peptide substrate by recombinant human DPP-IV.

Materials
  • Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

  • Peptide Substrate (e.g., this compound)

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC) for inhibitor studies, or a method to detect the cleavage products of the peptide of interest (e.g., HPLC).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

  • Incubator set to 37°C

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the peptide substrate in the assay buffer.

    • Prepare a stock solution of recombinant human DPP-IV in the assay buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

    • Prepare a series of dilutions of the peptide substrate in the assay buffer. The concentration range should span from approximately 0.1 * Km to 10 * Km. If the Km is unknown, a wide range of concentrations should be tested initially.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the various concentrations of the peptide substrate.

    • Include wells with assay buffer only as a negative control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the diluted DPP-IV solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence microplate reader, which has been pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.

    • The kcat can be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

Experimental Workflow Diagram

DPP_IV_Assay_Workflow DPP-IV Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Reagents Prepare Substrate and Enzyme Dilutions Plate_Setup Add Substrate to 96-well Plate Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Add DPP-IV to Initiate Reaction Pre_incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading at 37°C Reaction_Start->Kinetic_Read V0_Calc Calculate Initial Velocities (V₀) Kinetic_Read->V0_Calc MM_Plot Plot V₀ vs. [S] V0_Calc->MM_Plot Fit_Data Fit to Michaelis-Menten Equation MM_Plot->Fit_Data Results Determine Km and kcat Fit_Data->Results

DPP-IV Kinetic Assay Workflow

Conclusion

The this compound peptide, as the N-terminal sequence of GLP-1, is a cornerstone in our understanding of incretin biology and the development of highly successful therapeutics for metabolic diseases. Its discovery as the site of DPP-IV-mediated inactivation has paved the way for innovative drug design strategies that have transformed the management of type 2 diabetes and obesity. The continued study of the interaction between DPP-IV and its substrates, including the fundamental this compound sequence, will undoubtedly lead to the development of even more refined and effective therapies in the future. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this critical area of metabolic science.

References

In-depth Technical Guide: Physical and Chemical Properties of Haegt

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and chemical literature databases has yielded no results for a substance or concept referred to as "Haegt." This term does not appear to correspond to any known molecule, protein, gene, or signaling pathway within the current body of scientific knowledge. It is possible that "this compound" may be a novel or proprietary term not yet in the public domain, a significant misspelling of another term, or a concept from a non-scientific context.

Given the context of the request, which includes an interest in signaling pathways and drug development, it is plausible that "this compound" could be a misspelling of "Hedgehog," as in the Hedgehog signaling pathway . The Hedgehog pathway is a critical signaling cascade in embryonic development and has been implicated in the pathogenesis of several cancers, making it a subject of intense research and a target for drug development.

Should "Hedgehog signaling pathway" be the intended topic, a comprehensive technical guide could be provided, including:

  • A summary of the core components of the pathway: including the Hedgehog ligands (e.g., Sonic, Indian, and Desert Hedgehog), the Patched (PTCH) and Smoothened (SMO) receptors, and the GLI family of transcription factors.

  • Detailed descriptions of the canonical and non-canonical signaling cascades.

  • Quantitative data on binding affinities, kinetic parameters, and expression levels of key pathway components in various cell types and disease states, presented in tabular format.

  • Experimental protocols for assays used to study the Hedgehog pathway, such as luciferase reporter assays for GLI activity, immunoprecipitation to study protein-protein interactions, and qPCR to measure target gene expression.

  • Graphviz diagrams illustrating the signaling pathway and experimental workflows.

Without further clarification on the term "this compound," it is not possible to provide the requested in-depth technical guide. If "this compound" is indeed the correct term, additional context or references would be necessary to locate relevant information.

An In-depth Technical Guide on Hydroxyacyl-Glutathione Ethyl Ester (HAEGT) as a Substrate for Dipeptidyl Peptidase-IV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1][2][3] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] The enzyme's ability to inactivate incretin hormones such as glucagon-like peptide-1 (GLP-1) has made it a significant therapeutic target for type 2 diabetes.[5][6] Understanding the interaction of various substrates with DPP-IV is paramount for the development of novel inhibitors and diagnostic tools.

This technical guide focuses on HAEGT (hydroxyacyl-glutathione ethyl ester), the first five N-terminal residues of GLP-1 (His-Ala-Glu-Gly-Thr), which acts as a competitive substrate for human DPP-IV.[7] The cleavage of the N-terminal His-Ala dipeptide by DPP-IV is a key step in the degradation of GLP-1.[7] This document provides a comprehensive overview of the quantitative data, experimental protocols for kinetic analysis, and relevant pathway visualizations concerning this compound as a DPP-IV substrate.

Quantitative Data: Kinetic Parameters of this compound with DPP-IV

The enzymatic interaction between this compound and DPP-IV has been characterized by specific kinetic parameters. This data is essential for comparative analysis and for understanding the efficiency of this compound as a substrate.

SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compoundHuman Dipeptidyl Peptidase-IV (DPP-IV)383.18.16 x 10⁴[7]

Table 1: Kinetic Parameters of this compound Cleavage by DPP-IV. This table summarizes the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for the cleavage of this compound by human DPP-IV.

Experimental Protocol: Determination of this compound Kinetic Parameters with DPP-IV

The following protocol outlines a detailed methodology for determining the kinetic parameters of this compound as a substrate for DPP-IV using a continuous fluorometric assay. This method is based on general DPP-IV activity assays.[3][8][9]

1. Materials and Reagents:

  • Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

  • This compound (His-Ala-Glu-Gly-Thr) peptide

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • 96-well black, low-binding microtiter plate[3]

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[8]

  • Sitagliptin (as a positive control inhibitor)[10]

2. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0-500 μM).[7]

    • Dilute the recombinant human DPP-IV enzyme in cold assay buffer to the desired working concentration. Keep the diluted enzyme on ice.[8]

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 30 µl of diluted Assay Buffer.

    • Add 10 µl of the various this compound dilutions to the respective wells. For the control wells (100% initial activity), add 10 µl of assay buffer instead of this compound.

    • Add 10 µl of the diluted DPP-IV enzyme solution to all wells except the background wells. To the background wells, add 10 µl of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µl of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each this compound concentration.

    • Plot the initial velocities (V₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations: Pathways and Workflows

Enzymatic Cleavage of this compound by DPP-IV

The following diagram illustrates the catalytic action of DPP-IV on the this compound peptide.

HAEGT_Cleavage cluster_0 DPP-IV Catalytic Cycle This compound This compound (His-Ala-Glu-Gly-Thr) Complex Enzyme-Substrate Complex This compound->Complex Binding DPPIV DPP-IV Enzyme DPPIV->Complex Products Products: His-Ala + EGT Complex->Products Cleavage Free_DPPIV Free DPP-IV Products->Free_DPPIV Free_DPPIV->DPPIV Regeneration

Caption: Enzymatic cleavage of this compound by DPP-IV.

Experimental Workflow for Kinetic Analysis of this compound

This diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of this compound with DPP-IV.

HAEGT_Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow prep 1. Reagent Preparation (this compound, DPP-IV, Buffer) assay 2. Assay Setup in 96-well Plate (Incubation with Substrate) prep->assay measurement 3. Fluorescence Measurement (Kinetic Read) assay->measurement analysis 4. Data Analysis (Michaelis-Menten Plot) measurement->analysis results 5. Determination of Km, Vmax, kcat analysis->results

Caption: Experimental workflow for this compound kinetic analysis.

Conclusion

This compound serves as a valuable competitive substrate for DPP-IV, enabling detailed investigation of the enzyme's active site and catalytic mechanism. The provided quantitative data and experimental protocol offer a solid foundation for researchers to study the interaction between this compound and DPP-IV. The visualized pathways and workflows further clarify the enzymatic process and the experimental approach. This in-depth understanding is critical for the rational design of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes and other related metabolic disorders. Further research could explore the impact of modifications to the this compound sequence on its binding affinity and cleavage by DPP-IV, providing deeper insights into the substrate specificity of this important enzyme.

References

The N-Terminus of GLP-1: A Critical Determinant of Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-terminus of Glucagon-Like Peptide-1 (GLP-1) is a pivotal region that governs the peptide's biological activity, metabolic stability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the profound biological significance of the GLP-1 N-terminus, detailing its role in receptor interaction, signal transduction, and enzymatic degradation. Quantitative data from key studies are presented for comparative analysis, alongside detailed experimental protocols and visual representations of associated pathways and workflows.

The N-Terminal Domain: A Gatekeeper of GLP-1 Receptor Activation

The N-terminal region of GLP-1, particularly the first few amino acids, plays an indispensable role in the activation of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR). The interaction between GLP-1 and its receptor is conceptualized by a "two-domain" model. The C-terminal helix of GLP-1 initially binds to the large extracellular domain (ECD) of the GLP-1R, an event that tethers the peptide to the receptor. Subsequently, the N-terminus of GLP-1 inserts into the transmembrane domain (TMD) bundle of the receptor, triggering a conformational change that initiates intracellular signaling cascades.

The Crucial Role of Histidine at Position 7

The histidine residue at position 7 (His7) is of paramount importance for both receptor binding and activation. Alanine scanning studies, where individual amino acids are replaced with alanine, have demonstrated that substitution of His7 leads to a significant reduction in binding affinity and biological activity.[1][2] The imidazole side chain of His7, with its aromatic character and positive charge, is thought to be a key contributor to the interaction with the receptor.[3] While the free α-amino group of His7 is a target for enzymatic degradation, it is the properties of the imidazole ring that are more critical for receptor engagement.[3][4]

Impact of Other N-Terminal Residues

Beyond His7, other amino acids in the N-terminal region are also vital for optimal receptor interaction and activation. Alanine-scanning studies have identified Gly10, Phe12, Thr13, and Asp15 as important for receptor binding.[1][2] Specifically, His7, Gly10, Asp15, and Phe28 are considered critical for receptor activation, as their substitution with alanine results in a substantial decrease in cAMP production.[1] These findings underscore the hypothesis that the N-terminal region of GLP-1 is primarily responsible for activating the receptor, while the C-terminal region's main role is in initial binding.[1]

A Target for Inactivation: The N-Terminus and DPP-4 Cleavage

The therapeutic utility of native GLP-1 is severely limited by its short in vivo half-life of approximately 2 minutes. This rapid inactivation is primarily due to enzymatic cleavage at the N-terminus by dipeptidyl peptidase-4 (DPP-4).[5] DPP-4 is a ubiquitous serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine at the second position.[6] In the case of GLP-1, DPP-4 cleaves the His7-Ala8 dipeptide, yielding the inactive metabolite GLP-1(9-36)amide. This truncated form has a dramatically reduced affinity for the GLP-1R and is considered a weak antagonist.[6]

The development of GLP-1 analogues with modifications at the N-terminus has been a key strategy to confer resistance to DPP-4 degradation, thereby prolonging their therapeutic effect. These modifications include substitutions at position 8, such as with glycine or aminoisobutyric acid (Aib), and N-terminal modifications like pyroglutamylation or acetylation.[7][8]

Quantitative Analysis of N-Terminal Modifications

The following tables summarize quantitative data on the impact of various N-terminal modifications on GLP-1 receptor binding affinity and potency in stimulating cAMP production.

Table 1: Receptor Binding Affinity (IC50) of N-Terminally Modified GLP-1 Analogues

AnalogueModificationIC50 (nM)Fold Change vs. Native GLP-1Reference
Native GLP-1-0.371[7]
N-acetyl-GLP-1Acetylation of His732.989[7]
N-pyroglutamyl-GLP-1Pyroglutamylation of His76.718[7]
[Gly8]-GLP-1Ala8 -> Gly2.87.6[8]
[Aib8]-GLP-1Ala8 -> Aib0.451.2[8]
des-amino-GLP-1Deamination of His7~5.5515[8]

Table 2: Potency (EC50) for cAMP Production of N-Terminally Modified GLP-1 Analogues

AnalogueModificationEC50 (nM)Fold Change vs. Native GLP-1Reference
Native GLP-1-4.71[7]
N-acetyl-GLP-1Acetylation of His716.33.5[7]
N-pyroglutamyl-GLP-1Pyroglutamylation of His7275.7[7]
[Aib8, Aib35]-GLP-1Ala8 -> Aib, Arg35 -> Aib0.060.013[8]

Table 3: Kinetic Parameters of DPP-4 Cleavage of GLP-1

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
GLP-1(7-36)amideData not availableData not availableData not available
GLP-2Data not available~10-fold lower than GLP-1Data not available[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of GLP-1 and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Materials:

  • CHO-K1 cells stably expressing the human GLP-1 receptor.

  • [¹²⁵I]-GLP-1 (radioligand).

  • Unlabeled GLP-1 or analogue (competitor).

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 50 mg/L bacitracin, pH 7.4.

  • Wash Buffer: Cold PBS.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Culture CHO-K1/GLP-1R cells to confluence.

  • Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Add increasing concentrations of the unlabeled competitor (native GLP-1 or analogue).

  • Add a fixed concentration of [¹²⁵I]-GLP-1 to each well.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined by non-linear regression analysis.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in GLP-1R signaling.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor.

  • GLP-1 or analogue.

  • HTRF cAMP assay kit (e.g., from Cisbio), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • Stimulation buffer.

  • Lysis buffer.

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed HEK293/GLP-1R cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of GLP-1 or the analogue in stimulation buffer.

  • Aspirate the culture medium from the cells and add the diluted compounds.

  • Incubate the plate at room temperature for 30 minutes.

  • Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the agonist. The EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined by non-linear regression analysis.

In Vitro DPP-4 Cleavage Assay

This assay assesses the stability of GLP-1 analogues in the presence of DPP-4.

Materials:

  • Native GLP-1 or analogue.

  • Recombinant human DPP-4.

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.

  • HPLC system with a C18 column.

  • DPP-4 inhibitor (e.g., sitagliptin) as a control.

Procedure:

  • Prepare solutions of native GLP-1 or the analogue in the assay buffer.

  • Add recombinant human DPP-4 to the peptide solution to initiate the enzymatic reaction.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its cleavage products.

  • Quantify the peak areas corresponding to the intact peptide and the cleaved metabolite.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the rate of degradation. The half-life (t½) of the peptide can be calculated from the degradation curve.

Visualizing the Biological Significance of the GLP-1 N-Terminus

The following diagrams, generated using Graphviz (DOT language), provide visual representations of the key concepts discussed in this guide.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP1R GLP-1R GLP-1->GLP1R Binding Gs Gαs GLP1R->Gs Activation BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruitment AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Potentiation Gene_Transcription Gene Transcription PKA->Gene_Transcription Induction Epac2->Insulin_Secretion Potentiation PI3K PI3K BetaArrestin->PI3K Activation Akt Akt PI3K->Akt Activation Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis Promotion

Caption: GLP-1R Signaling Pathways

DPP4_Cleavage_Workflow cluster_workflow In Vitro DPP-4 Cleavage Assay Workflow start Start: Prepare GLP-1 Analogue Solution add_dpp4 Add Recombinant DPP-4 start->add_dpp4 incubate Incubate at 37°C add_dpp4->incubate time_points Take Aliquots at Various Time Points incubate->time_points stop_reaction Stop Reaction (e.g., add acid) time_points->stop_reaction hplc Analyze by Reverse-Phase HPLC stop_reaction->hplc quantify Quantify Intact Peptide and Metabolite hplc->quantify analyze Data Analysis: Calculate Degradation Rate and Half-life quantify->analyze

Caption: DPP-4 Cleavage Assay Workflow

N_Terminus_Significance cluster_significance Biological Significance of GLP-1 N-Terminus cluster_function Functions cluster_outcomes Outcomes cluster_implications Therapeutic Implications N_Terminus GLP-1 N-Terminus Receptor_Activation GLP-1R Activation (TMD Insertion) N_Terminus->Receptor_Activation Enzymatic_Cleavage DPP-4 Cleavage Site (Inactivation) N_Terminus->Enzymatic_Cleavage Biological_Activity Initiation of Intracellular Signaling Receptor_Activation->Biological_Activity Short_Half_Life Rapid In Vivo Degradation Enzymatic_Cleavage->Short_Half_Life Agonist_Design Design of Potent Agonists Biological_Activity->Agonist_Design Analogue_Stability Development of DPP-4 Resistant Analogues Short_Half_Life->Analogue_Stability

Caption: Significance of GLP-1 N-Terminus

Conclusion

The N-terminus of GLP-1 is a multifaceted domain of immense biological importance. Its integrity is essential for high-affinity binding to the GLP-1R and the subsequent activation of downstream signaling pathways that mediate the peptide's glucoregulatory effects. Simultaneously, this region serves as the Achilles' heel of native GLP-1, being the primary site of inactivation by DPP-4. A thorough understanding of the structure-activity relationships of the GLP-1 N-terminus has been instrumental in the development of long-acting, DPP-4-resistant GLP-1 receptor agonists, which have revolutionized the treatment of type 2 diabetes and obesity. Continued research into the intricate interactions of the GLP-1 N-terminus with its receptor and degrading enzymes will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and improved pharmacokinetic profiles.

References

The Haegt Peptide: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic strategies for metabolic diseases, such as type 2 diabetes and obesity, has led to intensive investigation of the intricate signaling pathways that regulate glucose homeostasis. A key player in this regulatory network is the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that plays a critical role in the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1). By cleaving the N-terminal dipeptide from active GLP-1, DPP-IV truncates the hormone, rendering it inactive and thereby diminishing its insulinotropic effects. Understanding the substrate specificity and kinetics of DPP-IV is paramount for the development of effective DPP-IV inhibitors, a now-established class of oral antidiabetic drugs.

This technical guide focuses on the Haegt peptide, a tool compound of significant utility in the study of DPP-IV. The this compound peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, corresponds to the N-terminal 1-5 residues of active GLP-1.[1][2][3] Its primary application in metabolic disease research is as a competitive substrate for DPP-IV, allowing for detailed characterization of the enzyme's active site and the screening of potential inhibitors.[1] This document provides an in-depth overview of the this compound peptide, including its biochemical properties, its role in DPP-IV substrate kinetics, detailed experimental protocols for its use, and its application in the broader context of metabolic disease research.

Biochemical Properties and Role as a DPP-IV Substrate

The this compound peptide (this compound) is a pentapeptide with the sequence His-Ala-Glu-Gly-Thr.[1][4] It is a fragment of the native GLP-1 (7-36)amide, which is the primary active form of the incretin hormone. The N-terminal His-Ala sequence of GLP-1 is the recognition and cleavage site for DPP-IV.[1] The this compound peptide, by virtue of possessing this N-terminal sequence, serves as an effective substrate for DPP-IV. The enzyme catalyzes the cleavage of the His-Ala dipeptide from the N-terminus of the this compound peptide.[1]

The utility of the this compound peptide in research stems from its ability to act as a competitive substrate, making it an invaluable tool for probing the prime substrate binding sites of human DPP-IV.[1] Its interaction with the enzyme can be characterized by standard Michaelis-Menten kinetics.

Quantitative Data

The following table summarizes the key quantitative data reported for the this compound peptide in the context of its interaction with human DPP-IV.

ParameterValueDescriptionReference
Sequence His-Ala-Glu-Gly-ThrAmino acid sequence[1][4]
Molecular Formula C20H31N7O9Chemical formula[4]
Molecular Weight 513.5 g/mol Mass of one mole of the peptide[4]
Km 38 µMMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.[1]
kcat 3.1 s⁻¹Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit of time.[1]

Signaling and Experimental Workflows

The primary role of the this compound peptide in research is not as a signaling molecule itself, but as a substrate to study the activity of DPP-IV, which in turn modulates critical metabolic signaling pathways. The degradation of GLP-1 by DPP-IV is a key regulatory step in glucose homeostasis.

DPP-IV Mediated Inactivation of GLP-1

The following diagram illustrates the enzymatic action of DPP-IV on the active form of GLP-1 and the role of the this compound peptide as a research substrate in this context.

DPP_IV_Action cluster_0 Physiological Regulation of GLP-1 cluster_1 Research Application Active_GLP1 Active GLP-1 (His-Ala-Glu-Gly-Thr...) DPP_IV_enzyme DPP-IV Enzyme Active_GLP1->DPP_IV_enzyme Binds to active site Inactive_GLP1 Inactive GLP-1 (Glu-Gly-Thr...) DPP_IV_enzyme->Inactive_GLP1 Releases His_Ala His-Ala Dipeptide DPP_IV_enzyme->His_Ala Cleaves and releases Haegt_peptide This compound Peptide (His-Ala-Glu-Gly-Thr) DPP_IV_enzyme_research DPP-IV Enzyme Haegt_peptide->DPP_IV_enzyme_research Acts as a competitive substrate Cleaved_this compound Cleaved Products (Glu-Gly-Thr + His-Ala) DPP_IV_enzyme_research->Cleaved_this compound Catalyzes cleavage

DPP-IV cleavage of GLP-1 and this compound peptide.
Experimental Workflow for Kinetic Analysis

The determination of the kinetic parameters (Km and kcat) for the cleavage of a substrate like the this compound peptide by DPP-IV typically involves a continuous spectrophotometric assay. The general workflow is depicted below.

Experimental_Workflow cluster_workflow Kinetic Assay Workflow Prepare_Reagents 1. Prepare Reagents - DPP-IV Enzyme Solution - this compound Peptide Substrate Stock - Assay Buffer (e.g., Tris-HCl) Reaction_Setup 2. Set up Reaction - Add buffer and varying concentrations of this compound peptide to microplate wells. Prepare_Reagents->Reaction_Setup Initiate_Reaction 3. Initiate Reaction - Add a fixed concentration of DPP-IV enzyme to each well. Reaction_Setup->Initiate_Reaction Monitor_Reaction 4. Monitor Reaction - Measure the rate of product formation (e.g., continuously via spectrophotometry or by HPLC at different time points). Initiate_Reaction->Monitor_Reaction Data_Analysis 5. Data Analysis - Plot reaction velocity vs. substrate concentration. - Fit data to Michaelis-Menten equation to determine Km and Vmax. Monitor_Reaction->Data_Analysis Calculate_kcat 6. Calculate kcat - kcat = Vmax / [E] where [E] is the enzyme concentration. Data_Analysis->Calculate_kcat

Workflow for DPP-IV kinetic analysis.

Detailed Experimental Protocol: Kinetic Analysis of this compound Peptide Cleavage by DPP-IV

This protocol describes a representative method for determining the Michaelis-Menten kinetic parameters for the cleavage of the this compound peptide by recombinant human DPP-IV. This method is based on protocols for continuous spectrophotometric assays widely used for DPP-IV activity measurements.

1. Materials and Reagents:

  • Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

  • This compound Peptide (His-Ala-Glu-Gly-Thr)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at a suitable wavelength for detecting product formation (if a coupled-enzyme assay is used) or an HPLC system for direct measurement of substrate and product.

2. Preparation of Reagents:

  • DPP-IV Enzyme Stock Solution: Reconstitute lyophilized DPP-IV in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock in assay buffer to the desired final concentration (e.g., 10 nM).

  • This compound Peptide Substrate Stock Solution: Dissolve the this compound peptide in assay buffer to create a high-concentration stock solution (e.g., 10 mM).

  • Substrate Dilutions: Prepare a series of dilutions of the this compound peptide stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 160, 320, 640 µM).

3. Assay Procedure (Continuous Spectrophotometric Assay using a Coupled Enzyme System - Example):

Note: Direct detection of the cleavage of the non-chromogenic this compound peptide requires a coupled-enzyme assay or HPLC-based analysis. A common coupled-enzyme approach involves a second enzyme that acts on the product of the first reaction to generate a chromogenic or fluorogenic signal.

For this illustrative protocol, we will assume a hypothetical coupled assay where the released His-Ala dipeptide is acted upon by a dipeptidase, and the subsequent release of Histidine is measured by a specific dehydrogenase that reduces NAD+ to NADH, which can be monitored at 340 nm.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • X µL of Assay Buffer

    • 10 µL of each this compound peptide dilution (to achieve the desired final concentrations)

    • 10 µL of the coupled enzyme system reagents (dipeptidase, histidine dehydrogenase, NAD+)

    • Make up the volume to 90 µL with assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the reaction components to reach thermal equilibrium.

  • Initiate Reaction: Add 10 µL of the diluted DPP-IV enzyme solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis:

  • Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial reaction velocity from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law (Abs = εcl) and the known extinction coefficient for NADH at 340 nm.

  • Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding this compound peptide concentrations ([S]).

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism):

    • V₀ = (Vmax * [S]) / (Km + [S])

  • Calculate kcat: Calculate the catalytic constant (turnover number) using the following equation:

    • kcat = Vmax / [E]t

    • Where [E]t is the total concentration of DPP-IV active sites in the assay.

Conclusion

The this compound peptide, as the N-terminal pentapeptide of GLP-1, is a well-characterized and valuable tool for the in vitro study of DPP-IV. Its use as a competitive substrate has been instrumental in elucidating the kinetic properties of this key metabolic enzyme and in the screening and characterization of DPP-IV inhibitors. While the this compound peptide itself is not known to possess intrinsic signaling activity in the context of metabolic disease, its application in fundamental enzymology studies provides a solid foundation for the development of therapeutics that target the DPP-IV/GLP-1 axis. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of metabolic disorders.

References

Haegt Peptide: An Inquiry into a Novel Biomolecule

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals interested in this peptide are encouraged to verify the nomenclature and explore internal or preliminary research findings. Should "Haegt peptide" be a novel discovery, future publications will be essential for the scientific community to understand its structure, function, and potential therapeutic applications.

For progress in this area, the following steps would be anticipated in forthcoming research:

  • Isolation and Characterization: The initial discovery would involve isolating the peptide and determining its amino acid sequence, post-translational modifications, and three-dimensional structure.

  • Functional Assays: A battery of in vitro and in vivo experiments would be necessary to elucidate the biological function of the this compound peptide, including its binding partners and effects on cellular processes.

  • Signaling Pathway Elucidation: Research would focus on identifying the downstream molecular pathways that are activated or inhibited by the peptide, which would be crucial for understanding its mechanism of action.

As research becomes available, comprehensive guides detailing this information will be possible. At present, however, the scientific community awaits the foundational data on which such a guide could be built.

Methodological & Application

Application Notes and Protocols for Peptide Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Peptide Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful use of synthetic peptides in research and drug development is critically dependent on their proper handling and preparation. Lyophilized peptides are stable for long-term storage, but their biological activity and experimental reproducibility are contingent upon correct reconstitution.[1] Improper solubilization can lead to inaccurate peptide concentrations, aggregation, degradation, or complete loss of function, thereby compromising experimental outcomes.[2]

This document provides a comprehensive protocol for the preparation of peptide solutions, outlining best practices for handling, dissolution, and storage. While these guidelines are broadly applicable, it is crucial to consult any specific product datasheets for peptide-specific recommendations. The solubility of a peptide is determined by its primary amino acid sequence, including its polarity, charge, and the presence of hydrophobic or hydrophilic residues.[3][4] Therefore, a systematic approach to solvent selection is essential for successful reconstitution.

Data Presentation: Peptide Solubility and Solvent Selection

The choice of solvent is the most critical step in peptide reconstitution.[1] The following table summarizes the general guidelines for selecting an appropriate solvent based on the physicochemical properties of the peptide. A preliminary solubility test with a small amount of the peptide is always recommended.[2][5]

Peptide Characteristics Primary Solvent Secondary Solvent/Additive Notes
Basic Peptides (net positive charge) Sterile, distilled water or aqueous buffers (e.g., PBS, Tris at pH 7)[2][5]10-30% Acetic Acid in water[4][5]If solubility in water is low, the acidic solution will help to protonate basic residues.
Acidic Peptides (net negative charge) Sterile, distilled water or aqueous buffers (e.g., PBS, Tris at pH 7)[2][5]0.5-1% Ammonium Hydroxide (NH4OH) or Ammonium Bicarbonate in water[2][4]The basic solution will help to deprotonate acidic residues. Avoid if the peptide contains Cysteine to prevent disulfide bond disruption.[5]
Neutral or Hydrophobic Peptides Organic Solvents (e.g., DMSO, DMF, Acetonitrile)[2][5]Dilute with aqueous bufferDissolve in a minimal amount of organic solvent first, then slowly add the aqueous buffer to the desired concentration.[5] DMSO is generally well-tolerated in biological assays at low concentrations (e.g., <1%).[3]
Peptides Prone to Aggregation Aqueous buffersChaotropic agents (e.g., 6 M Guanidine Hydrochloride or 8 M Urea)[4]These agents disrupt hydrogen bonds and can help to solubilize aggregating peptides. Note that these are denaturing agents.
Cysteine-containing Peptides Degassed, oxygen-free buffersDMF instead of DMSO if an organic solvent is needed.[5]Cysteine residues are susceptible to oxidation, which can lead to dimerization. Basic conditions should be avoided.[6]

Experimental Protocol: Reconstitution of Lyophilized Peptides

This protocol details a step-by-step procedure for the proper reconstitution of a lyophilized peptide.

Materials:

  • Lyophilized peptide vial

  • Sterile, high-purity solvent (e.g., sterile distilled water, PBS, or other appropriate buffer/solvent based on peptide properties)[7]

  • Sterile, calibrated pipettes and tips or syringes[7]

  • Vortex mixer

  • Centrifuge

  • Sterile microcentrifuge tubes for aliquoting

  • Alcohol swabs[7]

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[7][8] This prevents condensation of atmospheric moisture, which can affect peptide stability.[7][9]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to ensure that all of the lyophilized powder is collected at the bottom of the vial.[2][8][10]

  • Sterilization: In a clean working environment, such as a laminar flow hood, wipe the rubber septum of the vial with an alcohol swab.[7]

  • Solvent Addition: Carefully add the predetermined amount of the appropriate sterile solvent to the vial.[7] To minimize foaming and potential aggregation, gently dispense the solvent down the side of the vial rather than directly onto the peptide powder.[7]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[10] Avoid vigorous shaking, as this can cause aggregation or denaturation.[7][8] If the peptide does not dissolve readily, sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can be applied to aid dissolution.[2]

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.[1][2] If the solution appears cloudy or contains particles, the peptide may not be fully dissolved or may have aggregated. Further gentle agitation or sonication may be required.[2]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide solution into single-use, sterile microcentrifuge tubes.[7][10] Label each aliquot clearly with the peptide name, concentration, and date of preparation.

  • Storage of Solution: For short-term storage (less than one week), peptide solutions can typically be stored at 4°C.[10] For long-term storage, aliquots should be stored at -20°C or, preferably, -80°C.[6][10] Peptides containing residues susceptible to oxidation (e.g., Cysteine, Methionine, Tryptophan) should be stored in an oxygen-free environment.[6]

Visualizations

Experimental Workflow for Peptide Reconstitution

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge_pellet Centrifuge to Pellet Powder equilibrate->centrifuge_pellet add_solvent Gently Add Sterile Solvent centrifuge_pellet->add_solvent dissolve Gentle Agitation / Vortexing add_solvent->dissolve inspect Inspect for Complete Dissolution dissolve->inspect sonicate Sonication (if needed) inspect->sonicate Particulates Present aliquot Aliquot into Single-Use Tubes inspect->aliquot Fully Dissolved sonicate->dissolve store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for the reconstitution of lyophilized peptides.

Generalized Peptide Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide Peptide Ligand receptor Membrane Receptor peptide->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger effector->second_messenger Generation kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation response Cellular Response transcription_factor->response Gene Expression

Caption: A generalized model of a peptide-initiated signaling cascade.

References

Application Notes and Protocols: Haegt Peptide in Diabetes Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Haegt peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, represents the N-terminal 1-5 residues of the glucagon-like peptide-1 (GLP-1). Its primary known function in the context of diabetes research is its role as a competitive substrate for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is the enzyme responsible for the rapid inactivation of incretin hormones like GLP-1, which are crucial for stimulating insulin secretion and regulating blood glucose levels. By acting as a substrate, the this compound peptide can competitively inhibit the degradation of endogenous GLP-1, thereby prolonging its beneficial effects on glucose homeostasis. These application notes provide an overview of the this compound peptide's mechanism of action, relevant quantitative data for DPP-IV inhibition, and detailed protocols for its potential use in diabetes research models.

Mechanism of Action

The this compound peptide's therapeutic potential in diabetes stems from its interaction with the DPP-IV enzyme. DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position. Since GLP-1 has an alanine at this position, it is a natural substrate for DPP-IV. The this compound peptide, mirroring the N-terminus of GLP-1, also serves as a substrate for DPP-IV, with the enzyme catalyzing the cleavage of the N-terminal His-Ala dipeptide.[1] This competitive binding to the active site of DPP-IV can lead to a reduction in the degradation of full-length, active GLP-1. The subsequent increase in circulating active GLP-1 levels enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to lower blood glucose levels.

Data Presentation

Table 1: In Vitro DPP-IV Interaction Data

Peptide/CompoundSource/TypeParameterValueReference
This compound Peptide GLP-1 FragmentKm 38 µM [1]
This compound Peptide GLP-1 Fragmentkcat 3.1 s⁻¹ [1]
Diprotin A (Ile-Pro-Ile)SyntheticIC503.5 µM[2]
Trp-ArgDipeptideIC50<45 µM[3]
Trp-LysDipeptideIC50<45 µM[3]
Trp-LeuDipeptideIC50<45 µM[3]
Leu-Pro-Gln-Asn-Ile-Pro-Pro-Leuβ-Casein DerivedIC5046 µM[2]
Ile-Pro-Ala-Val-Pheβ-Lactoglobulin DerivedIC5044.7 µM[2]
GPFChicken Blood HydrolysateIC500.94 mM[4]
IGLChicken Blood HydrolysateIC502.22 mM[4]
GGGWChicken Blood HydrolysateIC502.73 mM[4]

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the effects of the this compound peptide in diabetes research models.

Protocol 1: In Vitro DPP-IV Inhibition Assay

This protocol describes how to determine the inhibitory potential of the this compound peptide against DPP-IV.

Materials:

  • Purified recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • This compound peptide

  • Assay buffer: 100 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound peptide in the assay buffer.

  • In a 96-well microplate, add 25 µL of various concentrations of the this compound peptide. For the negative control, add 25 µL of assay buffer.

  • Add 50 µL of the Gly-Pro-pNA substrate to each well to a final concentration of 0.2 mM.

  • Initiate the reaction by adding 25 µL of the DPP-IV enzyme solution (final concentration 0.0025 Units/mL) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the absorbance of the released p-nitroanilide at 405 nm using a microplate reader.

  • Calculate the percentage of DPP-IV inhibition for each concentration of the this compound peptide.

  • The IC50 value (the concentration of peptide that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the peptide concentration.

Protocol 2: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes a common method for inducing a model of type 1 diabetes in rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), freshly prepared and cold

  • 5% sucrose solution

  • Glucometer and test strips

Procedure:

  • Fast the rats for 6-8 hours prior to STZ injection, with free access to water.

  • Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 60 mg/mL.

  • Inject a single intravenous (IV) or intraperitoneal (i.p.) dose of STZ at 60 mg/kg body weight.[5]

  • For the control group, inject an equivalent volume of citrate buffer.

  • After injection, provide the rats with a 5% sucrose solution for the first 24 hours to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for subsequent experiments.[5]

Protocol 3: Representative In Vivo Study of a DPP-IV Substrate Peptide in STZ-Induced Diabetic Rats

As no specific in vivo protocol for the this compound peptide was identified, this representative protocol for a similar short peptide is provided as a template.

Animals:

  • STZ-induced diabetic rats (as prepared in Protocol 2)

  • Age-matched non-diabetic control rats

Experimental Design:

  • Divide the diabetic rats into at least two groups: a vehicle control group and a this compound peptide treatment group. A non-diabetic control group should also be included.

  • Administer the this compound peptide or vehicle (e.g., saline) to the respective groups. The route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage) and the dose will need to be optimized. Based on studies with other peptides, a starting dose in the range of 10-100 mg/kg body weight could be considered.

  • The treatment can be administered as a single dose or chronically over several days or weeks.

Outcome Measures:

  • Blood Glucose Monitoring: Measure fasting and non-fasting blood glucose levels at regular intervals throughout the study.

  • Oral Glucose Tolerance Test (OGTT): (See Protocol 4 for a detailed procedure). Perform an OGTT to assess glucose disposal.

  • Insulin and C-peptide Levels: Collect blood samples to measure plasma insulin and C-peptide levels to assess pancreatic β-cell function.

  • HbA1c Levels: At the end of the study, measure HbA1c to assess long-term glycemic control.

Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice/Rats

This protocol is used to assess how quickly an animal can clear a glucose load from its blood.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fast the animals for 6 hours with free access to water.[6]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Visualizations

Signaling Pathways and Experimental Workflows

GLP-1 Signaling Pathway and DPP-IV Inhibition.

Experimental_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups cluster_assessment Assessment of Diabetic Parameters Induction Induce Diabetes in Rodents (e.g., STZ injection) Diabetic_Vehicle Diabetic + Vehicle Induction->Diabetic_Vehicle Diabetic_this compound Diabetic + this compound Peptide Induction->Diabetic_this compound BG_Monitoring Blood Glucose Monitoring Diabetic_Vehicle->BG_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Diabetic_Vehicle->OGTT Insulin_Cpeptide Insulin & C-peptide Measurement Diabetic_Vehicle->Insulin_Cpeptide HbA1c HbA1c Measurement Diabetic_Vehicle->HbA1c Diabetic_this compound->BG_Monitoring Diabetic_this compound->OGTT Diabetic_this compound->Insulin_Cpeptide Diabetic_this compound->HbA1c Non_Diabetic Non-Diabetic Control Non_Diabetic->BG_Monitoring Non_Diabetic->OGTT Non_Diabetic->Insulin_Cpeptide Non_Diabetic->HbA1c

In Vivo Experimental Workflow.

Logical_Relationship This compound This compound Peptide DPPIV_Inhibition DPP-IV Inhibition This compound->DPPIV_Inhibition Acts as competitive substrate for GLP1_Increase Increased Active GLP-1 DPPIV_Inhibition->GLP1_Increase Leads to Insulin_Increase Increased Insulin Secretion GLP1_Increase->Insulin_Increase Stimulates Glucagon_Decrease Decreased Glucagon Secretion GLP1_Increase->Glucagon_Decrease Inhibits Glucose_Lowering Lowered Blood Glucose Insulin_Increase->Glucose_Lowering Glucagon_Decrease->Glucose_Lowering

Logical Relationship of this compound Peptide Action.

References

Application Notes: Measuring DPP-IV Activity in Cell Lysates Using Haegt

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in glucose metabolism.[1][2] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inactivating these hormones, DPP-IV curtails insulin secretion and contributes to hyperglycemia. Consequently, DPP-IV has emerged as a key therapeutic target for type 2 diabetes, with inhibitors known as "gliptins" being widely used in clinical practice.[4][5]

Measuring DPP-IV activity in cell lysates is crucial for understanding its physiological roles and for screening potential inhibitors in drug discovery. Haegt (His-Ala-Glu-Gly-Thr) is a competitive substrate for DPP-IV, representing the first five N-terminal residues of GLP-1. DPP-IV cleaves the His-Ala dipeptide from this compound, and the rate of this cleavage can be used to quantify enzyme activity. This document provides a detailed protocol for preparing cell lysates and measuring DPP-IV activity using this compound.

Principle of the Assay

The assay quantifies DPP-IV activity by measuring the rate of this compound cleavage. DPP-IV present in the cell lysate catalyzes the hydrolysis of the peptide bond between Alanine (Ala) and Glutamic acid (Glu) in the this compound substrate. This reaction releases the dipeptide His-Ala (HA) and the tripeptide Glu-Gly-Thr (EGT). The concentration of one of these products is monitored over time. The rate of product formation is directly proportional to the DPP-IV activity in the sample.

Note on Detection: Unlike fluorogenic or chromogenic substrates that release a directly detectable molecule, the cleavage products of this compound are not intrinsically fluorescent or colored. Therefore, a secondary detection method is required to quantify the reaction products. Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method to directly measure the formation of the product peptides (HA or EGT).[6]

  • Coupled Enzyme Assays: A secondary enzymatic reaction that uses one of the cleavage products as a substrate to generate a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the substrate and product peptides.

The following protocol provides a general framework for the enzymatic reaction. Researchers must adapt the final detection step based on their available instrumentation. The protocol will assume an LC-MS-based detection method for specificity and sensitivity.[6]

Quantitative Data Summary

This table summarizes the kinetic parameters of this compound and the inhibitory potency of common DPP-IV inhibitors.

ParameterValueCompoundSource(s)
This compound Km 38 µMThis compoundN/A
This compound kcat 3.1 s-1This compoundN/A
Sitagliptin IC50 18 - 19 nMSitagliptin[4][7]
Vildagliptin IC50 3.5 - 62 nMVildagliptin[4][8]
Saxagliptin IC50 50 nMSaxagliptin[4]
Alogliptin IC50 24 nMAlogliptin[4]
Linagliptin IC50 1 nMLinagliptin[4]

IC50 values can vary depending on assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates suitable for enzyme activity assays from both adherent and suspension cells. It is crucial to perform all steps on ice to prevent protein degradation and loss of enzyme activity.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Protease Inhibitor Cocktail (add fresh to lysis buffer before use)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure for Adherent Cells:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer with freshly added protease inhibitors to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the lysate in aliquots at -80°C to avoid freeze-thaw cycles.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Aspirate the supernatant completely.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer with freshly added protease inhibitors.

  • Proceed from step 5 of the adherent cell protocol.

Protocol 2: DPP-IV Activity Assay Using this compound

This protocol is designed for a 96-well plate format and is optimized for subsequent LC-MS analysis.

Materials:

  • Cell Lysate (prepared as in Protocol 1)

  • Recombinant human DPP-IV (for positive control)

  • This compound substrate stock solution (e.g., 10 mM in water)

  • DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[9]

  • DPP-IV Inhibitor (e.g., Sitagliptin, 1 mM stock) for negative control

  • 96-well reaction plate

  • Quenching Solution (e.g., 1% Trifluoroacetic Acid (TFA) in acetonitrile)

Assay Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of this compound and Sitagliptin in DPP-IV Assay Buffer.

  • Assay Plate Setup: Prepare the following reactions in a 96-well plate. It is recommended to run all samples and controls in triplicate.

Well TypeReagentVolume
Sample Cell Lysate (diluted in Assay Buffer)50 µL
Sample Blank Cell Lysate (diluted in Assay Buffer)50 µL
Positive Control Recombinant DPP-IV (in Assay Buffer)50 µL
Negative Control Cell Lysate + Sitagliptin (final conc. ~1 µM)50 µL
Buffer Blank DPP-IV Assay Buffer50 µL
  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 50 µL of this compound working solution to all wells. The final concentration of this compound should be approximately its Km value (e.g., 40-80 µM) to ensure good sensitivity.

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding 100 µL of Quenching Solution to the appropriate wells. The 0-minute time point serves as the background for each sample.

  • Sample Preparation for LC-MS: Centrifuge the quenched plate at high speed for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • Detection: Analyze the samples by LC-MS to quantify the amount of product (e.g., Glu-Gly-Thr) formed.

Data Analysis:

  • Generate a standard curve for the product peptide (e.g., EGT) using known concentrations.

  • Determine the concentration of the product in each sample at each time point from the standard curve.

  • Subtract the background reading (time 0) from all other time points for each sample.

  • Calculate the reaction velocity (nmol of product/min) for each sample from the linear portion of the product formation curve.

  • Normalize the activity to the protein concentration of the lysate (nmol/min/mg of protein).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay DPP-IV Activity Assay cluster_analysis Data Analysis start Cell Culture (Adherent or Suspension) lysis Cell Lysis (Lysis Buffer + Protease Inhibitors) start->lysis centrifuge_debris Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge_debris collect_lysate Collect Supernatant (Cell Lysate) centrifuge_debris->collect_lysate quantify Protein Quantification (BCA or Bradford) collect_lysate->quantify setup Assay Setup in 96-well Plate (Lysate, Controls) quantify->setup preincubate Pre-incubation (37°C, 10 min) setup->preincubate add_this compound Initiate Reaction (Add this compound Substrate) preincubate->add_this compound incubate Incubation (37°C, Kinetic) add_this compound->incubate quench Quench Reaction (Add TFA/Acetonitrile) incubate->quench centrifuge_protein Centrifugation (Pellet Precipitated Protein) quench->centrifuge_protein lcms LC-MS Analysis (Quantify Product) centrifuge_protein->lcms calculate Calculate Activity (nmol/min/mg) lcms->calculate result Final Result calculate->result

Caption: Workflow for measuring DPP-IV activity in cell lysates using this compound.

DPP-IV Signaling and Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Pancreatic β-Cell DPP4 DPP-IV (CD26) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Products Cleavage Products (HA + EGT) DPP4->Products GLP1R GLP-1 Receptor cAMP cAMP Signaling GLP1R->cAMP Activates GLP1 Active GLP-1 GLP1->DPP4 Cleavage GLP1->GLP1R Binds Inactive_GLP1->GLP1R No Binding This compound This compound Substrate This compound->DPP4 Cleavage (Assay) Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Inhibits Insulin Insulin Secretion cAMP->Insulin

Caption: DPP-IV cleaves active GLP-1. Inhibitors block this, enhancing insulin signaling.

References

Haegt Peptide as a Competitive Substrate for Dipeptidyl Peptidase-IV (DPP-IV): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Haegt peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, represents the N-terminal 1-5 residues of the full-length glucagon-like peptide-1 (GLP-1).[1] This peptide serves as a valuable tool in metabolic research, particularly in the study of diabetes and obesity. It functions as a competitive substrate for the enzyme Dipeptidyl Peptidase-IV (DPP-IV), a key regulator of incretin hormones.[1] DPP-IV selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position. In the case of GLP-1, DPP-IV cleavage results in its inactivation, thereby diminishing its insulinotropic effects.[1] Understanding the interaction between this compound and DPP-IV provides a model for studying the prime substrate binding sites of this enzyme and for screening potential therapeutic inhibitors.

These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound peptide in a competitive substrate experimental setup to characterize DPP-IV activity and inhibition.

Data Presentation

The following table summarizes the known quantitative data for the interaction between the this compound peptide and human Dipeptidyl Peptidyl-IV (DPP-IV).

ParameterValueDescription
Peptide Sequence His-Ala-Glu-Gly-ThrN-terminal 1-5 residues of GLP-1.[1]
Target Enzyme Human Dipeptidyl Peptidase-IV (DPP-IV)Also known as CD26.
Interaction Type Competitive SubstrateThis compound is catalytically cleaved by DPP-IV.[1]
Michaelis Constant (Km) 38 µMConcentration of this compound at which the reaction rate is half of Vmax.[1]
Catalytic Rate Constant (kcat) 3.1 s-1The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.[1]
IC50 Not Readily AvailableThe half maximal inhibitory concentration of this compound for DPP-IV is not consistently reported in the available literature.

Signaling Pathway

The this compound peptide is derived from GLP-1, a critical hormone in glucose homeostasis. The following diagram illustrates the GLP-1 signaling pathway and the role of DPP-IV in its regulation.

GLP1_Signaling_Pathway cluster_0 Pancreatic β-cell cluster_1 Extracellular Space GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac2->InsulinVesicles promotes exocytosis Insulin Insulin Secretion InsulinVesicles->Insulin GLP1 Active GLP-1 (e.g., from L-cells) GLP1->GLP1R binds to DPP4 DPP-IV GLP1->DPP4 cleaved by InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 This compound This compound Peptide (Competitive Substrate) This compound->DPP4 competes with GLP-1 for

GLP-1 signaling pathway and DPP-IV interaction.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of DPP-IV with this compound Peptide

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters for the cleavage of the this compound peptide by DPP-IV.

Materials:

  • Recombinant human Dipeptidyl Peptidase-IV (DPP-IV)

  • This compound peptide (His-Ala-Glu-Gly-Thr)

  • DPP-IV assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • A detection reagent/system for peptide cleavage (e.g., a coupled assay that detects the product, or LC-MS to quantify the cleaved and uncleaved peptide)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human DPP-IV in assay buffer. The final concentration in the assay should be in the picomolar to nanomolar range, to be optimized for linear reaction kinetics.

    • Prepare a stock solution of this compound peptide in assay buffer. Create a series of dilutions to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 160, 320 µM).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the different concentrations of the this compound peptide solution to the respective wells.

    • Include control wells with no enzyme to measure any non-enzymatic degradation of the substrate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed concentration of the DPP-IV enzyme solution to all wells (except the no-enzyme controls).

    • Immediately start monitoring the reaction.

  • Data Acquisition:

    • Measure the rate of product formation over time using a microplate reader. The detection method will depend on the chosen system (e.g., fluorescence, absorbance, or endpoint analysis by LC-MS).

    • Record the initial reaction velocities (V0) at each this compound peptide concentration. Ensure the measurements are taken in the linear range of the reaction.

  • Data Analysis:

    • Plot the initial reaction velocities (V0) against the corresponding this compound peptide concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.

Protocol 2: Competitive Inhibition Assay Using this compound Peptide

This protocol describes how to use the this compound peptide as a competitive substrate to determine the potency (e.g., IC50) of a test inhibitor against DPP-IV.

Materials:

  • Recombinant human Dipeptidyl Peptidase-IV (DPP-IV)

  • This compound peptide

  • A chromogenic or fluorogenic DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC)

  • Test inhibitor compound

  • DPP-IV assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Standard laboratory equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPP-IV in assay buffer.

    • Prepare a stock solution of the chromogenic/fluorogenic substrate at a concentration around its Km value for DPP-IV.

    • Prepare a stock solution of the this compound peptide.

    • Prepare a series of dilutions of the test inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the serially diluted test inhibitor to the wells.

    • Add a fixed concentration of the this compound peptide to all wells. This will act as the competitive substrate.

    • Add a fixed concentration of DPP-IV to all wells.

    • Include control wells:

      • No inhibitor control (100% enzyme activity).

      • No enzyme control (background).

      • Positive control inhibitor with a known IC50.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the chromogenic/fluorogenic substrate to all wells.

  • Data Acquisition:

    • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

    • Calculate the initial reaction velocity for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test inhibitor in the presence of the competitive substrate, this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive inhibition assay using the this compound peptide.

Competitive_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare DPP-IV Solution add_reagents Add Buffer, Inhibitor, This compound, and DPP-IV prep_enzyme->add_reagents prep_this compound Prepare this compound Peptide Solution prep_this compound->add_reagents prep_substrate Prepare Reporter Substrate (e.g., Gly-Pro-AMC) add_substrate Initiate reaction with Reporter Substrate prep_substrate->add_substrate prep_inhibitor Prepare Test Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Kinetic Readout (Absorbance/Fluorescence) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Workflow for a competitive inhibition assay.

Conclusion

The this compound peptide is a powerful tool for researchers studying DPP-IV. Its role as a competitive substrate allows for detailed kinetic characterization of the enzyme and provides a robust system for screening and characterizing potential DPP-IV inhibitors. The protocols provided herein offer a solid foundation for initiating such studies. Careful optimization of enzyme and substrate concentrations will be crucial for obtaining reliable and reproducible results. These experiments can contribute significantly to the understanding of DPP-IV function and the development of novel therapeutics for metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information regarding a compound abbreviated as "HAEGT" was found in the provided search results. Therefore, this document serves as a general guide for researchers, scientists, and drug development professionals on how to determine the recommended concentration of a novel enzyme inhibitor for enzyme kinetics studies. The principles and protocols described herein are based on established concepts in enzyme kinetics and can be adapted for a specific inhibitor of interest.

Introduction

Enzyme kinetics studies are fundamental to understanding the mechanism of action of an enzyme and how its activity is modulated by inhibitors.[1] A crucial aspect of these studies is the determination of the optimal concentration range for an inhibitor. This ensures accurate and reproducible results when characterizing the inhibitor's potency and mode of action.[2] This application note provides a comprehensive overview of the principles and detailed protocols for determining the recommended concentration of a novel enzyme inhibitor for enzyme kinetics.

The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4] Another important parameter is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency.[4] Determining these values is essential for comparing the efficacy of different inhibitors and for understanding their therapeutic potential.[4]

Data Presentation: Summarizing Inhibitor Potency

When presenting quantitative data for an enzyme inhibitor, it is crucial to do so in a clear and structured manner. The following table provides a template for summarizing the key kinetic parameters for a novel inhibitor, here hypothetically named "this compound".

ParameterValueDescription
IC50 15 µMThe concentration of this compound required to inhibit 50% of the target enzyme's activity under specific assay conditions.[3]
Ki 5 µMThe inhibition constant, representing the affinity of this compound for the target enzyme.
Mode of Inhibition CompetitiveThis compound binds to the active site of the enzyme, competing with the substrate.[5]
Enzyme Concentration 10 nMThe concentration of the enzyme used in the assay.
Substrate Concentration 25 µM (equal to Km)The concentration of the substrate used in the IC50 determination, typically at or near the Michaelis constant (Km).[6]

Experimental Protocols

This protocol outlines the steps to determine the IC50 value of a novel inhibitor.

A. Materials and Reagents:

  • Target Enzyme

  • Substrate for the enzyme

  • Novel Inhibitor (e.g., this compound) stock solution

  • Assay Buffer (pH and composition optimized for the target enzyme)

  • Stop Solution (if required for the assay)

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor (this compound) add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in assay buffer add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at optimal temperature add_substrate->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction read_plate Measure signal on microplate reader stop_reaction->read_plate plot_data Plot % inhibition vs. log[inhibitor] read_plate->plot_data fit_curve Fit data to a sigmoidal dose-response curve plot_data->fit_curve calc_ic50 Determine IC50 value fit_curve->calc_ic50

Caption: Workflow for IC50 Determination.

C. Detailed Method:

  • Prepare a serial dilution of the inhibitor: Prepare a range of inhibitor concentrations in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Set up the assay plate:

    • Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to the wells of a 96-well plate.

    • Include control wells: "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition/background).

  • Add the enzyme: Add the enzyme solution to all wells except the "no enzyme" control. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction. The substrate concentration should ideally be equal to the enzyme's Km value.[6]

  • Incubate: Incubate the plate at the enzyme's optimal temperature for a predetermined time, ensuring the reaction remains in the linear range (less than 10-15% of substrate converted to product).[6][7]

  • Stop the reaction: If necessary, add a stop solution to quench the reaction.

  • Measure the signal: Read the plate using a suitable microplate reader (e.g., measuring absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[8]

To understand how the inhibitor interacts with the enzyme, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5] This is typically done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

A. Experimental Design:

  • Select several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki).

  • For each inhibitor concentration, measure the initial reaction velocity at a range of substrate concentrations (e.g., 0.2 x Km to 5 x Km).[6]

B. Data Analysis:

  • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration.

  • Transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).[1] The pattern of the lines will indicate the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E +P P Product (P) I Inhibitor (I) EI->E E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 +I S2 Substrate (S) ES2->E2 +P ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 +I P2 Product (P) I2 Inhibitor (I) EI2->E2 ESI2->ES2 E3 Enzyme (E) ES3 Enzyme-Substrate Complex (ES) E3->ES3 +S S3 Substrate (S) ES3->E3 +P ESI3 Enzyme-Substrate-Inhibitor Complex (ESI) ES3->ESI3 +I P3 Product (P) I3 Inhibitor (I) ESI3->ES3

Caption: Mechanisms of Enzyme Inhibition.

Signaling Pathway Context

Enzyme inhibitors are often developed to target enzymes that play a critical role in disease-related signaling pathways. Understanding this context is vital for drug development professionals.

G cluster_pathway Hypothetical Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates TargetEnzyme Target Enzyme Kinase1->TargetEnzyme activates DownstreamEffector Downstream Effector TargetEnzyme->DownstreamEffector activates CellularResponse Cellular Response DownstreamEffector->CellularResponse This compound This compound (Inhibitor) This compound->TargetEnzyme inhibits

Caption: Inhibition of a Target Enzyme in a Signaling Pathway.

Conclusion

Determining the appropriate concentration of a novel inhibitor is a critical first step in enzyme kinetics studies. By following the protocols outlined in this application note for IC50 determination and mode of inhibition analysis, researchers can obtain reliable and meaningful data. This information is essential for characterizing the inhibitor's potency, understanding its mechanism of action, and guiding further drug development efforts. Always ensure that experimental conditions are optimized for the specific enzyme and inhibitor being studied.

References

Application Notes and Protocols for Haegt Peptide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Haegt peptide, with the sequence His-Ala-Glu-Gly-Thr (this compound), corresponds to the first five N-terminal residues of glucagon-like peptide-1 (GLP-1).[1] As a competitive substrate for dipeptidyl peptidase-IV (DPP-IV), this compound is a valuable tool in research related to diabetes and obesity.[1] Ensuring the stability and integrity of the this compound peptide is critical for obtaining reliable and reproducible experimental results. This document provides detailed guidelines and protocols for the optimal storage and handling of the this compound peptide, as well as methods for assessing its stability.

Peptide Characteristics

CharacteristicDescription
Sequence His-Ala-Glu-Gly-Thr
Molecular Formula C20H31N7O9
Molecular Weight 513.50 g/mol
Biological Role Competitive substrate for human dipeptidyl peptidase-IV (DPP-IV).[1]

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the biological activity of the this compound peptide. The following table summarizes the recommended storage conditions for both lyophilized powder and peptide solutions.

FormTemperatureDurationContainerAdditional Considerations
Lyophilized Powder -80°C2 years[1]Airtight, light-protective vial[2]Store in a desiccated environment, away from moisture and light.[1][2] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3][4] For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.[3][4]
-20°C1 year[1]Airtight, light-protective vial[2]Store in a desiccated environment, away from moisture and light.[1][2]
Room TemperatureDays to weeksAirtight, light-protective vial[4][5]Suitable for short-term storage only.[6]
In Solution -80°CUp to 1 yearAliquots in polypropylene or glass vialsUse sterile buffers (pH 5-7).[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][4]
-20°C3-4 months[6]Aliquots in polypropylene or glass vialsUse sterile buffers (pH 5-7).[6] Avoid frost-free freezers due to temperature fluctuations.[5]
4°C1-2 weeks[6]Aliquots in polypropylene or glass vialsUse sterile buffers (pH 5-7).[6]

Potential Degradation Pathways

The stability of a peptide is largely determined by its amino acid sequence.[7] For the this compound peptide (His-Ala-Glu-Gly-Thr), the following degradation pathways should be considered:

Degradation PathwayDescriptionRelevant Amino Acids in this compound
Hydrolysis Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions. Aspartic acid (Asp) residues are particularly susceptible.[7][8]While this compound does not contain Asp, the Glutamic acid (Glu) can also be involved, although to a lesser extent.
Deamidation Conversion of Asparagine (Asn) or Glutamine (Gln) to a carboxylic acid. This is a common degradation pathway in peptides.[7][9]This compound does not contain Asn or Gln.
Oxidation The side chains of certain amino acids are susceptible to oxidation, which can be catalyzed by metals or exposure to oxygen.[10] Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) are most prone to oxidation.[3][7]Histidine (His)
Pyroglutamate Formation N-terminal Glutamine (Gln) can cyclize to form pyroglutamic acid.[7]This compound does not contain an N-terminal Gln.
Diketopiperazine Formation Occurs when Glycine (Gly) is in the third position, especially with Proline or Glycine at positions 1 or 2, leading to cleavage of the first two amino acids.[7]This compound has Glycine at position 4, making this pathway less likely but still a consideration in formulation studies.

Experimental Protocols

Protocol 1: General Handling and Solubilization of this compound Peptide

Objective: To provide a standardized procedure for handling and dissolving lyophilized this compound peptide to minimize contamination and degradation.

Materials:

  • Lyophilized this compound peptide vial

  • Sterile, high-purity water (e.g., HPLC-grade or Milli-Q)

  • Sterile buffers (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Low-protein-binding polypropylene or glass vials for aliquots

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature for at least 15-20 minutes.[3][5] This prevents moisture from condensing inside the vial, which can accelerate degradation.[4]

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target stock solution concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any particulate matter.

  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately divide the stock solution into single-use aliquots in low-protein-binding vials.[3][5][6] The volume of each aliquot should be appropriate for a single experiment.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C for long-term stability.[6] Refer to the storage table for recommended durations.

Protocol 2: Stability Assessment of this compound Peptide using RP-HPLC

Objective: To determine the stability of a this compound peptide formulation over time under specific storage conditions by monitoring the percentage of intact peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound peptide solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled incubator or storage chamber

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing the this compound peptide stock solution, inject an appropriate volume onto the C18 column.

    • Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • Identify the peak corresponding to the intact this compound peptide and record its retention time and peak area. This is the baseline (100% intact peptide).

  • Stability Study Setup:

    • Place the prepared aliquots of the this compound peptide solution in the desired storage conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Analyze the sample by RP-HPLC using the same method as the initial analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining intact this compound peptide by comparing the peak area of the main peptide peak to the total area of all peaks (intact peptide + degradation products).

    • Alternatively, compare the peak area of the intact peptide at each time point to the peak area at T=0.

    • Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.

Visualizations

Peptide_Stability_Workflow Peptide Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Peptide Stock Solution aliquot Create Single-Use Aliquots prep->aliquot t0 T=0 Analysis (RP-HPLC) aliquot->t0 storage Store Aliquots at Various Conditions t0->storage timepoint Analyze at Time Points storage->timepoint data Calculate % Intact Peptide timepoint->data end Stability Profile data->end Determine Degradation Rate

Caption: Workflow for assessing peptide stability.

Peptide_Degradation_Pathways Common Peptide Degradation Pathways cluster_degradation Degradation Mechanisms peptide Intact Peptide (e.g., this compound) hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis deamidation Deamidation (Asn, Gln) peptide->deamidation oxidation Oxidation (His, Met, Cys, Trp) peptide->oxidation pyroglu Pyroglutamate Formation (N-terminal Gln) peptide->pyroglu degraded Degradation Products (Inactive/Modified Peptides) hydrolysis->degraded deamidation->degraded oxidation->degraded pyroglu->degraded

Caption: Relevant degradation pathways for peptides.

References

Application Notes: High-Throughput Screening of DPP-IV Inhibitors Using a Fluorogenic Peptide Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism. It is a key therapeutic target for the management of type 2 diabetes mellitus. DPP-IV inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin secretion and suppressing glucagon release.[1][2] By inhibiting DPP-IV, the half-life of these incretins is prolonged, leading to improved glycemic control.

These application notes describe a robust, fluorescence-based method for high-throughput screening (HTS) of potential DPP-IV inhibitors. The assay utilizes a synthetic fluorogenic peptide substrate, here termed FluoroPep-GP, which mimics the natural substrates of DPP-IV. The principle of the assay is based on the enzymatic cleavage of the peptide by DPP-IV, which liberates a fluorescent molecule, resulting in a quantifiable signal. This method is simple, sensitive, and suitable for automated screening of large compound libraries.

Principle of the Assay

The screening assay employs a fluorogenic peptide substrate, such as Gly-Pro-Aminomethylcoumarin (GP-AMC) or a similar peptide, designed to be specifically cleaved by DPP-IV.[3] In its intact form, the fluorescence of the coumarin group is quenched. Upon enzymatic cleavage of the Gly-Pro bond by DPP-IV, the free aminomethylcoumarin (AMC) is released. This release eliminates the quenching effect, leading to a significant increase in fluorescence intensity that can be measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the DPP-IV activity. The presence of a DPP-IV inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescence signal.

Materials and Reagents

  • DPP-IV (Human Recombinant)[3]

  • FluoroPep-GP (e.g., Gly-Pro-AMC)[3]

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[3]

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Protocols

Protocol 1: Reagent Preparation
  • DPP-IV Assay Buffer (1X): If supplied as a concentrate (e.g., 10X), dilute with HPLC-grade water to the final 1X concentration. For example, dilute 3 mL of 10X buffer with 27 mL of water.[3] Store at 4°C.

  • DPP-IV Enzyme Solution: Thaw the human recombinant DPP-IV enzyme on ice. Dilute the enzyme to the desired working concentration with 1X DPP-IV Assay Buffer. The final concentration should be determined based on optimization experiments to ensure a linear reaction rate for the duration of the assay. Keep the diluted enzyme on ice.[3]

  • FluoroPep-GP Substrate Solution: Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Just before use, dilute the stock solution to the final working concentration with 1X DPP-IV Assay Buffer. The optimal concentration is typically at or near the Km value for the enzyme.

  • Test Compound Plates: Prepare serial dilutions of test compounds in the appropriate solvent (e.g., DMSO). Then, dilute these into 1X DPP-IV Assay Buffer to create 4X or 5X working solutions.

  • Positive Control Inhibitor Solution: Prepare a working solution of a known DPP-IV inhibitor, such as Sitagliptin, in 1X DPP-IV Assay Buffer. A dilution series can be prepared to determine the IC50 value.

Protocol 2: DPP-IV Inhibitor Screening Assay

The following protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Plate Setup:

    • Blank/Background Wells: Add 40 µL of Assay Buffer and 10 µL of the same solvent used for the inhibitors.[3]

    • 100% Activity Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.[3]

    • Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound solution.[3]

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the Sitagliptin positive control solution.[3]

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 37°C. This allows the test compounds to interact with the enzyme before the substrate is added.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted FluoroPep-GP Substrate Solution to all wells.[3]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[3] Protect the plate from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader. For substrates like GP-AMC, use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3] The reading can be taken in kinetic mode over 15-30 minutes or as an endpoint measurement.

Protocol 3: Data Analysis
  • Background Subtraction: Subtract the average fluorescence reading from the Blank/Background wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of DPP-IV inhibition for each test compound concentration using the following formula:

    % Inhibition = [1 - (Signal of Test Compound / Signal of 100% Activity Control)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation

The following tables summarize representative quantitative data for DPP-IV inhibition assays.

Table 1: Assay Performance and Validation Parameters

ParameterValueSource
SubstrateGly-Pro-AMC[3]
Excitation Wavelength350-360 nm[3]
Emission Wavelength450-465 nm[3]
Incubation Time30 minutes[3]
Incubation Temperature37°C[3]

Table 2: IC50 Values for a Known DPP-IV Inhibitor (Sitagliptin)

Enzyme SourceSubstrateIC50 ValueSource
Human Recombinant DPP-IVGP-BAN36.22 nM[4][5]
Human PlasmaGP-BAN39.18 nM[4][5]
Live CellsGP-BAN15.97 µM[6]
Not SpecifiedGly-Pro-AMCControl Provided

Visualizations

Signaling Pathway of DPP-IV in Glucose Homeostasis

DPP_IV_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 GIP GIP Food Intake->GIP Insulin Insulin Secretion (β-cells) GLP1->Insulin + Glucagon Glucagon Secretion (α-cells) GLP1->Glucagon - DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation GIP->Insulin + GIP->DPP4 Degradation Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon->Higher Blood Glucose Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Inhibition HTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Reagents: Enzyme, Buffer, Substrate C Dispense Enzyme & Inhibitors into Microplate A->C B Prepare Compound Plates (Test & Control Inhibitors) B->C D Pre-incubate at 37°C C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Read Fluorescence (Ex/Em: 360/460 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Values for Hits H->I Assay_Logic DPP4 DPP-IV Enzyme Product Cleaved Peptide + Free Fluorophore (Fluorescent) DPP4->Product Cleaves Substrate Fluorogenic Substrate (FluoroPep-GP, Quenched) Substrate->DPP4 Signal Fluorescence Signal Product->Signal Generates Inhibitor Test Compound / Inhibitor Inhibitor->DPP4 Blocks

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Haegt-based DPP-IV Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Haegt-based Dipeptidyl Peptidase IV (DPP-IV) assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound-based DPP-IV assay?

A1: this compound-based DPP-IV assays are typically fluorescence-based methods used to measure the enzymatic activity of DPP-IV. The assay utilizes a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-IV. This cleavage releases a fluorescent group (e.g., AMC), and the resulting increase in fluorescence is proportional to the DPP-IV activity.[1][2] This method is commonly used for screening potential DPP-IV inhibitors.[2][3]

Q2: What are the typical excitation and emission wavelengths for the fluorescent product?

A2: For assays using an AMC-based substrate, the typical excitation wavelength is in the range of 350-360 nm, and the emission wavelength is in the range of 450-465 nm.[1][2]

Q3: What type of microplate should be used for this assay?

A3: For fluorometric assays, it is recommended to use black 96-well plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.

Q4: Is it necessary to run the assay kinetically?

A4: Yes, it is highly recommended to measure the fluorescence in kinetic mode. This allows you to plot the fluorescence versus time and determine the initial reaction rate (slope) from the linear portion of the curve.[1] This provides a more accurate measurement of enzyme activity compared to a single endpoint reading.

Troubleshooting Guide: Low Signal

This guide addresses common causes of low or no signal in your this compound-based DPP-IV assay.

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Incorrect Wavelength Settings Verify that the plate reader's excitation and emission wavelengths are set correctly for the fluorophore being used (e.g., Ex/Em = 350-360/450-465 nm for AMC).[1][2]
Improper Reagent Preparation or Storage Ensure all kit components, especially the enzyme and substrate, have been stored at the correct temperatures (-20°C, protected from light) and have not undergone multiple freeze-thaw cycles.[3] Allow the assay buffer to warm to room temperature before use.[3] Prepare fresh dilutions of the enzyme and substrate as recommended in the protocol.[1][2]
Low Enzyme Activity The DPP-IV enzyme may have lost activity due to improper storage or handling. Use a new aliquot of the enzyme or a positive control to verify enzyme activity. The diluted enzyme is often only stable for a few hours on ice.[1][2]
Substrate Degradation The fluorogenic substrate can be sensitive to light and hydrolysis. Protect the substrate from light and prepare the substrate solution fresh for each experiment. The diluted substrate solution may only be stable for a few hours at room temperature.[1]
Procedural Error Carefully review the assay protocol to ensure no steps were omitted. Pay close attention to the specified incubation times and temperatures (typically 37°C).[1] Ensure proper mixing of reagents in the wells.
Inhibitor in Sample The sample being tested may contain an unknown inhibitor of DPP-IV. Include a sample blank (without the DPP-IV enzyme) to account for background fluorescence from the sample itself.
High Background Signal Contaminated Reagents or Buffers Use high-purity water (HPLC-grade) for preparing buffers.[1][2] Ensure that reagents are not contaminated.
Autofluorescence of Samples Some test compounds or biological samples may exhibit intrinsic fluorescence at the assay wavelengths. Always include a sample blank control (sample without enzyme) and subtract its fluorescence reading from the test sample readings.
Inappropriate Microplate Using clear or white plates for fluorescence assays can lead to high background and crosstalk. Use black-walled, clear-bottom plates.
Inconsistent Results Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature Fluctuations Ensure the plate is incubated at a stable temperature (e.g., 37°C) throughout the assay.[1] Temperature gradients across the plate can lead to variability.
Edge Effects in the Microplate To minimize evaporation and temperature variations at the edges of the plate, avoid using the outer wells. If they must be used, fill the surrounding wells with buffer or water.

Experimental Protocols

Key Experimental Parameters
ParameterValueReference
Excitation Wavelength 350-360 nm[1][2]
Emission Wavelength 450-465 nm[1][2]
Incubation Temperature 37°C[1]
Assay Plate Type Black 96-well plate with clear bottom
General Protocol for DPP-IV Inhibition Assay

This protocol provides a general workflow. Specific volumes and concentrations may vary depending on the kit manufacturer.

  • Reagent Preparation:

    • Allow the DPP-IV Assay Buffer to warm to room temperature.

    • Prepare a fresh dilution of the DPP-IV enzyme in Assay Buffer and keep it on ice.[1][2]

    • Prepare a fresh dilution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in Assay Buffer. Protect from light.[1]

    • Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Sitagliptin).[3]

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (100% Activity): Add Assay Buffer, diluted DPP-IV enzyme, and the solvent used to dissolve the inhibitor.[1][2]

    • Background Control: Add Assay Buffer and the inhibitor solvent (no enzyme).[1][2]

    • Inhibitor Wells: Add Assay Buffer, diluted DPP-IV enzyme, and the test inhibitor at various concentrations.[1][2]

    • Positive Control Inhibitor: Add Assay Buffer, diluted DPP-IV enzyme, and the positive control inhibitor.[1][2]

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.[1]

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the fluorescence kinetically for 15-30 minutes, with readings taken every minute.[3] Protect the plate from light during incubation.

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the slope of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer (RT) - Enzyme (on ice) - Substrate (protect from light) - Inhibitors Plate_Setup Pipette into 96-well plate: - Controls (Enzyme, Background) - Test Inhibitors - Positive Control Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubate plate (e.g., 10 min at 37°C) Plate_Setup->Pre_Incubate Add_Substrate Initiate reaction: Add Substrate Solution Pre_Incubate->Add_Substrate Kinetic_Read Kinetic fluorescence reading (e.g., 15-30 min at 37°C) Add_Substrate->Kinetic_Read Plot_Data Plot Fluorescence vs. Time Kinetic_Read->Plot_Data Calc_Slope Calculate initial velocity (slope) Plot_Data->Calc_Slope Calc_Inhibition Calculate % Inhibition Calc_Slope->Calc_Inhibition

Caption: Experimental workflow for a DPP-IV inhibitor screening assay.

DPP_IV_Signaling_Pathway cluster_pathway DPP-IV Signaling Pathway GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 cleaves Insulin_Secretion Increased Insulin Secretion (Glucose Homeostasis) GLP1_GIP->Insulin_Secretion promotes Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: Simplified signaling pathway of DPP-IV and its inhibition.

References

Technical Support Center: Optimizing HAEGT Concentration for Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the peptide HAEGT in kinetic studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate the successful design and execution of your experiments.

Disclaimer: The information provided herein is for research purposes only and is not intended for diagnostic or medical use.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a synthetic peptide with the five-amino-acid sequence His-Ala-Glu-Gly-Thr.[1] It is identical to the first five N-terminal residues of the human hormone glucagon-like peptide-1 (GLP-1).[2][3]

Q2: What is the primary scientific application of this compound? A2: this compound is primarily utilized as a competitive substrate for the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[1][2] This application is crucial for probing the substrate-binding sites of DPP-IV and for screening potential inhibitors of this enzyme.[2]

Q3: What is the mechanism of action of this compound in kinetic assays? A3: this compound functions as a substrate that is specifically recognized and cleaved by DPP-IV. The enzyme hydrolyzes the peptide bond between the first two amino acids, releasing a His-Ala dipeptide and the remaining Glu-Gly-Thr tripeptide.[2] The rate of this cleavage reaction is measured to determine the enzyme's kinetic parameters.

Q4: In which fields of research is the this compound/DPP-IV assay most relevant? A4: Kinetic studies involving this compound and DPP-IV are highly relevant to research in diabetes and obesity.[1][2] DPP-IV is a key therapeutic target in the management of type 2 diabetes, and understanding its interaction with substrates and inhibitors is vital for drug development.

Troubleshooting Guide

This section addresses common issues encountered during kinetic studies with this compound.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity 1. Inactive Enzyme: DPP-IV may have degraded due to improper storage or handling. 2. Sub-optimal this compound Concentration: The concentration of this compound may be too low relative to its Km value, resulting in a reaction rate that is below the detection limit of the assay.[2] 3. Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH and ionic strength.1. Run a Positive Control: Test the DPP-IV enzyme with a known, highly reactive substrate to confirm its activity. 2. Increase this compound Concentration: Ensure your starting concentrations are near the reported Km of 38 μM.[2] 3. Verify Buffer: Check that the assay buffer pH is within the optimal range for DPP-IV (typically pH 7.5-8.0).
Reaction Rate Too Fast 1. Excessive Enzyme Concentration: The amount of DPP-IV in the assay is too high, leading to rapid substrate depletion. 2. Saturating Substrate Concentration: The this compound concentration is far above the Km, causing the reaction to proceed at or near Vmax.1. Dilute the Enzyme: Reduce the concentration of DPP-IV to achieve a steady, measurable reaction rate. 2. Adjust this compound Concentration: While high concentrations are needed to determine Vmax, use concentrations around the Km for routine measurements and inhibitor screening.
Poor Data Reproducibility 1. Inaccurate Pipetting: Small variations in the volumes of enzyme or substrate can lead to large differences in reaction rates. 2. Temperature Instability: Enzyme kinetics are highly sensitive to temperature changes. 3. Incomplete this compound Solubilization: If the peptide is not fully dissolved, the effective concentration will be inconsistent.1. Calibrate Pipettes: Ensure all liquid handling equipment is properly calibrated. 2. Maintain Constant Temperature: Use a temperature-controlled plate reader and ensure all reagents are equilibrated to the assay temperature before starting. 3. Ensure Complete Dissolution: Confirm that the this compound peptide is fully dissolved in the assay buffer. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used for the stock solution before final dilution in aqueous buffer.[2]

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the interaction of this compound with human Dipeptidyl Peptidase-IV.

ParameterValueDescriptionReference
Michaelis Constant (Km) 38 µMThe concentration of this compound at which the reaction velocity is half of the maximum velocity (Vmax).[2]
Catalytic Constant (kcat) 3.1 s-1The turnover number, representing the number of this compound molecules cleaved per enzyme molecule per second at saturation.[2]
Effective In Vitro Concentration Range 0 - 500 µMA typical concentration range used for performing kinetic assays with this compound and DPP-IV.[2][4]

Experimental Protocols

Protocol: Determination of DPP-IV Kinetic Parameters using this compound

This protocol provides a detailed methodology for determining the Km and Vmax of DPP-IV using this compound as a substrate.

1. Materials and Reagents:

  • Recombinant Human DPP-IV

  • This compound Peptide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • 96-well, clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capabilities

  • Detection system: A coupled-enzyme assay that produces a detectable signal (e.g., colorimetric or fluorometric) proportional to the amount of His-Ala dipeptide released.

2. Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound peptide in the assay buffer to create a 10 mM stock solution.

  • This compound Working Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to prepare a range of concentrations that bracket the expected Km (e.g., 0 µM, 10 µM, 20 µM, 40 µM, 80 µM, 160 µM, 320 µM, 500 µM).

  • DPP-IV Working Solution: Dilute the DPP-IV enzyme stock in assay buffer to a concentration that provides a linear rate of product formation for at least 10-15 minutes. This concentration must be determined empirically.

3. Assay Procedure:

  • Temperature Equilibration: Pre-warm the microplate, all reagents, and buffer solutions to the desired assay temperature (e.g., 37°C).

  • Substrate Addition: Add 50 µL of each this compound working dilution to triplicate wells in the microplate. Include wells with 50 µL of assay buffer only for the no-substrate control.

  • Detection Reagent Addition: If using a coupled-enzyme system, add the necessary detection reagents to all wells.

  • Reaction Initiation: To start the reaction, add 50 µL of the DPP-IV working solution to each well. Mix gently by pipetting or with a plate shaker.

  • Kinetic Measurement: Immediately place the microplate into the reader and begin recording the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

4. Data Analysis:

  • For each this compound concentration, calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the kinetic trace (signal vs. time).

  • Plot the calculated initial velocities (V₀) against the corresponding this compound concentrations ([S]).

  • Fit the resulting curve to the Michaelis-Menten equation using a non-linear regression analysis program to derive the Vmax and Km values.

Visualizations

HAEGT_Cleavage_Pathway This compound This compound Peptide (His-Ala-Glu-Gly-Thr) DPPIV DPP-IV Enzyme (Active Site) This compound->DPPIV Substrate Binding Products Cleaved Products: His-Ala + Glu-Gly-Thr DPPIV->Products Catalytic Cleavage

Caption: Enzymatic processing of this compound by DPP-IV.

Experimental_Workflow cluster_prep 1. Experimental Setup cluster_assay 2. Kinetic Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents & Dilutions equilibrate Equilibrate Plate & Reagents prep_reagents->equilibrate add_substrate Dispense this compound to Microplate equilibrate->add_substrate start_reaction Initiate Reaction with DPP-IV add_substrate->start_reaction measure Measure Signal Kinetically start_reaction->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_data Plot V₀ versus [this compound] calc_velocity->plot_data fit_model Non-linear Regression Fit plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: General workflow for kinetic analysis of this compound.

References

How to prevent Haegt peptide degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Haegt peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound peptide degradation in solution?

A1: this compound peptide, like other peptides, can degrade through two main pathways: chemical and physical degradation.[1][2] Chemical instability involves the breaking or forming of covalent bonds, leading to new chemical entities. Common chemical degradation routes include hydrolysis, oxidation, deamidation, and racemization.[1][3] Physical instability refers to changes in the peptide's three-dimensional structure, which can lead to aggregation, adsorption to surfaces, and precipitation.[1][3]

Q2: How does pH affect the stability of this compound peptide solution?

A2: The pH of the solution is a critical factor in maintaining peptide stability.[4][5] Extreme pH values, both acidic and alkaline, can accelerate hydrolysis of peptide bonds.[6] For instance, acid-catalyzed hydrolysis can occur at low pH, while base-catalyzed epimerization can be an issue at higher pH.[2] Each peptide has an optimal pH range for maximum stability. It is crucial to determine this range for your specific this compound peptide construct.

Q3: What is the recommended storage temperature for this compound peptide solutions?

A3: For short-term storage (a few days), peptide solutions can typically be stored at 4°C.[7] For long-term storage, it is highly recommended to store peptide solutions in aliquots at -20°C or -80°C to minimize degradation.[8][9] Avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation. Lyophilized (freeze-dried) peptide powder is the most stable form for long-term storage.[3][10]

Q4: Can components of my experimental buffer affect this compound peptide stability?

A4: Yes, buffer components can significantly influence peptide stability. For example, some buffer species, like phosphate, can catalyze hydrolysis in certain peptides.[1] It is advisable to select a buffer system that is compatible with your peptide and experimental conditions. Additionally, the presence of metal ions can catalyze oxidation, particularly of residues like Methionine (Met), Cysteine (Cys), and Histidine (His).[2]

Q5: My this compound peptide solution appears cloudy. What could be the cause?

A5: Cloudiness in a peptide solution often indicates aggregation or precipitation, which are forms of physical instability.[3] This can be triggered by various factors including suboptimal pH, high temperature, high peptide concentration, or the presence of certain salts.[2][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound peptide solutions.

Issue 1: Loss of Biological Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Chemical Degradation - Optimize pH: Determine the optimal pH for this compound peptide stability through a pH stability study. Generally, a pH range of 5-7 is a good starting point.[7] - Control Temperature: Store stock solutions at -80°C and working solutions on ice.[8] - Minimize Oxidation: Use degassed buffers and consider adding antioxidants like methionine or EDTA if metal-ion catalyzed oxidation is suspected.[2] Purge the headspace of vials with inert gas (nitrogen or argon).
Physical Instability (Aggregation) - Adjust Peptide Concentration: High concentrations can promote aggregation. Try working with more dilute solutions.[12] - Modify Formulation: Incorporate stabilizing excipients such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol, sorbitol).[4] - Change Buffer: Experiment with different buffer systems to find one that minimizes aggregation.
Adsorption to Surfaces - Use Appropriate Vials: Peptides can adsorb to glass and certain plastic surfaces. Use low-protein-binding tubes or silanized glassware.[13]
Issue 2: Peptide Precipitation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility - Review Solubilization Protocol: Ensure the correct solvent is being used based on the peptide's amino acid composition. Acidic peptides (net negative charge) are often dissolved in basic buffers, and basic peptides (net positive charge) in acidic buffers.[14] - Gentle Dissolution: Use sonication in a water bath to aid dissolution, but avoid excessive heating.
Isoelectric Point (pI) - Avoid pI: Peptides are least soluble at their isoelectric point. Adjust the pH of the solution to be at least one pH unit away from the pI.
Aggregation - See "Physical Instability (Aggregation)" in the "Loss of Biological Activity" section.
Issue 3: Inconsistent Experimental Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Proteolytic Degradation - Work in a Sterile Environment: Use sterile buffers and handle solutions under aseptic conditions to prevent microbial contamination, which can introduce proteases. - Add Protease Inhibitors: If working with cell lysates, serum, or other biological fluids, add a broad-spectrum protease inhibitor cocktail to your buffer.[15][16]
Inconsistent Aliquoting - Prepare Single-Use Aliquots: To avoid repeated freeze-thaw cycles and ensure consistent concentrations, prepare and store the peptide solution in single-use aliquots.
Peptide Quantification Errors - Accurate Quantification: Use a reliable method (e.g., amino acid analysis, UV spectroscopy at 280 nm if the peptide contains Trp or Tyr) to accurately determine the peptide concentration before each experiment.

Experimental Protocols

Protocol 1: General this compound Peptide Reconstitution and Storage
  • Equilibrate: Allow the lyophilized this compound peptide vial to come to room temperature in a desiccator before opening to prevent condensation.[14]

  • Reconstitution: Add the recommended sterile solvent (e.g., sterile water, dilute acetic acid, or a specific buffer as per the manufacturer's instructions) to the vial to achieve the desired stock concentration.

  • Mixing: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can induce aggregation.

  • Aliquoting: Dispense the peptide solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[8] For immediate use, keep the working solution on ice.

Protocol 2: pH Stability Assessment of this compound Peptide
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).

  • Incubation: Dissolve the this compound peptide in each buffer to a final concentration and incubate the solutions at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analysis: Analyze the amount of intact peptide remaining in each aliquot using a suitable analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Determine Optimal pH: The pH at which the highest percentage of intact peptide remains over time is the optimal pH for stability.

Protocol 3: Assessing Peptide Stability in Biological Fluids (e.g., Serum)
  • Prepare Serum: Thaw human or animal serum and centrifuge to remove lipids.[17]

  • Incubation: Add this compound peptide to the serum to a final concentration and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Protein Precipitation: Immediately add a precipitating agent (e.g., trichloroacetic acid (TCA) or acetonitrile) to the aliquot to stop enzymatic activity and precipitate serum proteins.[17]

  • Centrifugation: Centrifuge the sample and collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the remaining intact peptide.

Visualizations

Peptide_Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Degradation Aggregation Aggregation Degraded_Peptide Degraded/Inactive Peptide Aggregation->Degraded_Peptide Adsorption Adsorption to Surfaces Adsorption->Degraded_Peptide Precipitation Precipitation Precipitation->Degraded_Peptide Hydrolysis Hydrolysis Hydrolysis->Degraded_Peptide Oxidation Oxidation Oxidation->Degraded_Peptide Deamidation Deamidation Deamidation->Degraded_Peptide Racemization Racemization Racemization->Degraded_Peptide Peptide_in_Solution This compound Peptide in Solution Peptide_in_Solution->Aggregation Peptide_in_Solution->Adsorption Peptide_in_Solution->Precipitation Peptide_in_Solution->Hydrolysis Peptide_in_Solution->Oxidation Peptide_in_Solution->Deamidation Peptide_in_Solution->Racemization

Caption: Major degradation pathways for peptides in solution.

Troubleshooting_Workflow Start Experiment Shows Peptide Instability Check_Storage Review Storage Conditions (Temp, Aliquoting) Start->Check_Storage Check_Formulation Examine Formulation (pH, Buffer, Excipients) Start->Check_Formulation Check_Handling Assess Handling Procedures (Sterility, Protease Inhibitors) Start->Check_Handling Optimize_Storage Optimize Storage Check_Storage->Optimize_Storage Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Optimize_Handling Optimize Handling Check_Handling->Optimize_Handling Re_evaluate Re-evaluate Experiment Optimize_Storage->Re_evaluate Optimize_Formulation->Re_evaluate Optimize_Handling->Re_evaluate

Caption: A logical workflow for troubleshooting this compound peptide instability.

Data Summary

Table 1: Common Factors Affecting Peptide Stability and Mitigation Strategies
Factor Effect on Peptide Stability Mitigation Strategy Reference
Temperature High temperatures accelerate chemical degradation and can induce aggregation.Store at -20°C or -80°C; avoid freeze-thaw cycles.[4][9]
pH Extremes in pH can lead to hydrolysis and other chemical modifications.Maintain solution pH within the optimal stability range (typically pH 5-7).[5][6]
Oxidation Certain amino acids (Cys, Met, Trp, His) are susceptible to oxidation.Use degassed buffers, add antioxidants, store under inert gas.[2][3]
Proteases Enzymatic cleavage of peptide bonds.Work under sterile conditions; add protease inhibitors to biological samples.[15][18]
Peptide Concentration High concentrations can promote aggregation.Work with the lowest effective concentration.[12]
Buffer Composition Some buffer components can catalyze degradation.Select an appropriate, non-reactive buffer system.[1]
Light Exposure Can induce photo-oxidation of certain residues.Store peptides in light-protected containers.[2][9]

References

Technical Support Center: DPP-IV Assays Using H-Gly-Pro-AMC (Haegt)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing H-Gly-Pro-AMC (Haegt) as a fluorogenic substrate for Dipeptidyl Peptidase IV (DPP-IV) activity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
High background fluorescence 1. Autofluorescence of test compounds or sample matrix (e.g., plasma).[1] 2. Contaminated assay buffer or reagents. 3. Spontaneous hydrolysis of H-Gly-Pro-AMC.1. Run parallel control wells without the enzyme to measure and subtract the background fluorescence of each sample. 2. Use high-purity, fresh reagents and assay buffer. 3. Prepare the substrate solution fresh for each experiment.
Low or no signal 1. Inactive enzyme. 2. Incorrect filter settings on the plate reader. 3. Substrate degradation. 4. Presence of an unknown inhibitor in the sample.1. Verify enzyme activity with a positive control. 2. Ensure the excitation and emission wavelengths are set correctly for AMC (typically Ex/Em = 360/460 nm).[2][3] 3. Prepare fresh substrate solution and protect it from light.[4] 4. Include a known amount of active DPP-IV as a positive control in a separate well with your sample to check for inhibition.
Non-linear reaction progress curves 1. Substrate depletion. 2. Inner filter effect at high substrate concentrations.[5] 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher substrate concentration. 2. Keep the total absorbance of the reaction mixture low. If necessary, apply a correction factor to your data.[5] 3. Check the stability of DPP-IV at the assay temperature and pH over the experiment's time course.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the microplate. 4. Low solubility of H-Gly-Pro-AMC.[6][7]1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing after adding each reagent. 3. Allow the plate to equilibrate to the assay temperature before starting the reaction. 4. Ensure the substrate is fully dissolved. Sonication or gentle warming (to 37°C) can aid dissolution.[6][7]
Unexpected inhibition or enhancement of fluorescence 1. Test compounds may be fluorescent or act as quenchers.[8][9] 2. The compound's absorbance spectrum overlaps with the excitation or emission wavelengths of AMC.1. Measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate. 2. Check the absorbance spectrum of the compound. If there is an overlap, consider using a different fluorescent substrate with a shifted spectrum.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DPP-IV assay using H-Gly-Pro-AMC?

The optimal pH for DPP-IV activity is typically in the range of 7.5 to 8.5. It is recommended to use a buffer such as Tris-HCl or HEPES within this pH range for optimal enzyme performance.

Q2: How should I prepare and store the H-Gly-Pro-AMC substrate solution?

H-Gly-Pro-AMC can have limited solubility in aqueous buffers. It is often recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the assay buffer to the final working concentration.[6][7] Stock solutions should be stored at -20°C or -80°C and protected from light.[6][7][10] It is best to prepare fresh working solutions for each experiment to avoid issues with substrate degradation.

Q3: My test compound is colored. How can this affect my results?

Colored compounds can interfere with the assay through the "inner filter effect."[5] This occurs when the compound absorbs light at the excitation or emission wavelengths of the fluorescent product (AMC), leading to an underestimation of the true fluorescence. To mitigate this, it is crucial to run appropriate controls and, if necessary, apply mathematical corrections to the data.

Q4: What are common sources of interference in biological samples like plasma or serum?

Biological samples can contain endogenous fluorophores that contribute to background fluorescence.[1] They may also contain other proteases that could potentially cleave H-Gly-Pro-AMC. To ensure the measured activity is specific to DPP-IV, it is advisable to run a parallel reaction in the presence of a specific DPP-IV inhibitor, such as sitagliptin.[1][3]

Q5: How can I be sure that the observed fluorescence change is due to DPP-IV activity?

To confirm the specificity of the assay, perform a control experiment with a known, potent DPP-IV inhibitor. A significant reduction in the rate of fluorescence increase in the presence of the inhibitor indicates that the activity is indeed from DPP-IV.

Experimental Protocols

Standard DPP-IV Activity Assay Protocol
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • DPP-IV Enzyme: Prepare a working solution of recombinant human DPP-IV in assay buffer. The final concentration will need to be optimized for your specific enzyme batch and assay conditions.

    • Substrate Solution: Prepare a 1 mM stock solution of H-Gly-Pro-AMC in DMSO. Dilute this stock in assay buffer to the desired final concentration (e.g., 100 µM).

    • AMC Standard: Prepare a stock solution of 1 mM AMC in DMSO for generating a standard curve.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a black, clear-bottom 96-well plate.

    • For inhibitor studies, add your test compound at various concentrations.

    • Add 25 µL of the DPP-IV enzyme working solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the H-Gly-Pro-AMC working solution to each well.

    • Immediately measure the fluorescence in a kinetic mode using a microplate reader with excitation at ~360 nm and emission at ~460 nm. Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Generate an AMC standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Determine the enzyme activity based on the V₀ and the standard curve.

Protocol for Screening DPP-IV Inhibitors
  • Plate Setup:

    • Include wells for:

      • 100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).

      • Inhibitor Wells: Enzyme, substrate, buffer, and test compound.

      • Compound Control: Substrate, buffer, and test compound (no enzyme) to check for autofluorescence.

      • Blank: Substrate and buffer (no enzyme or inhibitor).

  • Procedure:

    • Follow the standard assay protocol, adding the inhibitor or vehicle control before the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) before adding the substrate.

  • Calculations:

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_100%_activity)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation

Table 1: Recommended Excitation and Emission Wavelengths

FluorophoreExcitation (nm)Emission (nm)
AMC350-360450-465

Table 2: Example IC₅₀ Values for Known DPP-IV Inhibitors

InhibitorIC₅₀ (nM)Source
Sitagliptin~36-40[11]
VildagliptinVaries

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_reagents Add Buffer, Inhibitor, and Enzyme prep_plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_fluorescence Read Fluorescence (Kinetic) add_substrate->read_fluorescence calc_velocity Calculate Initial Velocity (V₀) read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition det_ic50 Determine IC₅₀ calc_inhibition->det_ic50

Caption: Workflow for a DPP-IV inhibitor screening assay.

troubleshooting_logic cluster_high_bg High Background Solutions cluster_low_signal Low Signal Solutions cluster_non_linear Non-linear Kinetics Solutions cluster_inconsistent Inconsistent Replicates Solutions start Assay Problem high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal non_linear Non-linear Kinetics? start->non_linear inconsistent Inconsistent Replicates? start->inconsistent bg_sol1 Check Compound Autofluorescence high_bg->bg_sol1 Yes bg_sol2 Use Fresh Reagents high_bg->bg_sol2 Yes bg_sol3 Subtract Blank high_bg->bg_sol3 Yes ls_sol1 Verify Enzyme Activity low_signal->ls_sol1 Yes ls_sol2 Check Reader Settings low_signal->ls_sol2 Yes ls_sol3 Prepare Fresh Substrate low_signal->ls_sol3 Yes nl_sol1 Optimize [Enzyme] or [Substrate] non_linear->nl_sol1 Yes nl_sol2 Check for Inner Filter Effect non_linear->nl_sol2 Yes ir_sol1 Verify Pipetting inconsistent->ir_sol1 Yes ir_sol2 Ensure Proper Mixing inconsistent->ir_sol2 Yes ir_sol3 Check Substrate Solubility inconsistent->ir_sol3 Yes

Caption: A logical guide for troubleshooting common assay issues.

References

Improving reproducibility of experiments with Haegt peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals improve the reproducibility of experiments involving the Haegt peptide (His-Ala-Glu-Gly-Thr).

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its primary mechanism of action?

A1: this compound is a peptide fragment corresponding to the first five N-terminal amino acid residues of Glucagon-Like Peptide-1 (GLP-1), with the sequence His-Ala-Glu-Gly-Thr.[1][2] Its primary mechanism of action is to serve as a competitive substrate for the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[1] DPP-IV specifically cleaves the His-Ala dipeptide from the N-terminus of this compound.[1] This characteristic makes this compound a valuable tool for studying the substrate binding and catalytic activity of DPP-IV, which is a key enzyme in the regulation of incretin hormones and a therapeutic target in diabetes and obesity research.[1][2]

Q2: My this compound peptide won't dissolve. What is the recommended solubilization procedure?

A2: Proper solubilization is critical for accurate and reproducible experimental results.[3][4] The solubility of a peptide is influenced by its amino acid composition.[3] this compound contains a glutamic acid residue, which makes it an acidic peptide. For acidic peptides, the following step-wise solubilization protocol is recommended. Always start with a small aliquot of the peptide to test for solubility before dissolving the entire stock.[4][5]

  • Attempt to dissolve in sterile, distilled water first. [1][4]

  • If the peptide does not dissolve in water, try adding a small amount of a basic buffer, such as ammonium hydroxide (<50 μL), and then dilute to the desired concentration.[1][4]

  • If the peptide remains insoluble, a small amount of an organic solvent like DMSO (50-100 μL) can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.[1][4]

Q3: I am observing inconsistent results in my enzyme kinetics assay with this compound and DPP-IV. What could be the cause?

Q4: Can this compound peptide be used in cell-based assays?

A4: Yes, this compound peptide can be used in cell-based assays, primarily to study the activity of cell-surface DPP-IV. However, it is important to be aware that residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can be cytotoxic and may inhibit cell proliferation.[9] If you observe unexpected effects on cell viability or growth, it is advisable to use a peptide preparation with the TFA counter-ion exchanged for a more biocompatible one, such as acetate or hydrochloride, or to ensure the final concentration of TFA in your cell culture medium is negligible.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no DPP-IV activity detected using this compound as a substrate. 1. Improper peptide solubilization leading to inaccurate concentration.[4] 2. Peptide aggregation.[6] 3. Peptide degradation.1. Follow the recommended solubilization protocol for acidic peptides.[1][5] 2. Briefly sonicate the peptide solution before use.[7] 3. Prepare fresh solutions and avoid repeated freeze-thaw cycles.[8][9]
High variability between experimental replicates. 1. Incomplete solubilization or precipitation of the peptide during the experiment. 2. Peptide aggregation.1. Ensure the peptide is fully dissolved in a compatible buffer. Centrifuge the solution to pellet any undissolved material before use.[3] 2. Use fresh aliquots for each experiment and consider including sonication as a standard step in your protocol.[7]
Unexpected cellular toxicity or altered cell growth. 1. Contamination with trifluoroacetic acid (TFA).[9] 2. Endotoxin contamination.[9]1. Consider using TFA-free this compound peptide or performing a counter-ion exchange.[10] 2. Use endotoxin-free reagents and test your peptide stock for endotoxin levels if conducting immunological assays.[9]

Experimental Protocols

Protocol 1: Solubilization of this compound Peptide

  • Before opening, centrifuge the vial of lyophilized this compound peptide to ensure all the powder is at the bottom.

  • Based on the net peptide content provided on the data sheet, calculate the volume of solvent required to achieve the desired stock concentration.

  • Add the appropriate volume of sterile, distilled water to the vial.

  • Vortex the solution gently. If the peptide does not fully dissolve, proceed to the next step.

  • Add a small volume (e.g., 10-50 µL) of 1% ammonium hydroxide and vortex.

  • If solubility is still an issue, add a minimal amount of DMSO (e.g., 50 µL) to dissolve the peptide, and then slowly add your aqueous buffer to the desired final volume.

  • For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: In Vitro DPP-IV Enzyme Kinetics Assay

  • Prepare a stock solution of this compound peptide as described in Protocol 1.

  • Prepare a series of dilutions of the this compound peptide in the assay buffer (e.g., Tris-HCl, pH 8.0).

  • Add a fixed concentration of recombinant human DPP-IV to each dilution of the this compound substrate.

  • Incubate the reaction at 37°C.

  • Monitor the cleavage of the His-Ala dipeptide over time using a suitable detection method, such as a colorimetric or fluorometric assay that detects the newly exposed N-terminus or the cleaved dipeptide.

  • Calculate the initial reaction velocities from the progress curves.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation. The reported Km value for this compound with human DPP-IV is 38 μM, and the kcat is 3.1 s⁻¹.[1]

Visualizations

Haegt_DPPIV_Interaction cluster_0 This compound Peptide (Substrate) cluster_1 DPP-IV Enzyme cluster_2 Products This compound His-Ala-Glu-Gly-Thr DPPIV DPP-IV Active Site This compound->DPPIV Binding HisAla His-Ala DPPIV->HisAla Cleavage EGT Glu-Gly-Thr DPPIV->EGT Release

Caption: Interaction of this compound peptide with the DPP-IV enzyme.

Troubleshooting_Workflow start Experiment with this compound Fails or Yields Inconsistent Results check_solubility Is the peptide fully dissolved? start->check_solubility solubilization_protocol Follow step-wise solubilization guide (Water -> Base -> DMSO) check_solubility->solubilization_protocol No check_aggregation Could aggregation be an issue? check_solubility->check_aggregation Yes solubilization_protocol->check_aggregation sonicate_aliquot Sonicate solution and use fresh aliquots. Avoid freeze-thaw cycles. check_aggregation->sonicate_aliquot Yes check_contamination Are there potential contaminants (e.g., TFA)? check_aggregation->check_contamination No sonicate_aliquot->check_contamination use_high_purity Use high-purity, TFA-free peptide for sensitive assays. check_contamination->use_high_purity Yes successful_experiment Successful & Reproducible Experiment check_contamination->successful_experiment No use_high_purity->successful_experiment

Caption: Troubleshooting workflow for experiments with this compound peptide.

References

Haegt peptide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Haegt peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimental work with this compound peptide. Below you will find troubleshooting guides and frequently asked questions to ensure successful handling and application of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound peptide?

A1: The solubility of any peptide, including this compound peptide, is primarily determined by its amino acid composition, length, and the pH of the solution.[1][2] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have lower solubility in aqueous solutions.[2] Conversely, a higher content of charged amino acids enhances solubility by promoting interactions with water molecules.[2] Longer peptides also generally exhibit lower solubility due to increased hydrophobic interactions that can lead to aggregation.[1][2] The net charge of the peptide and the pH of the solvent are critical; solubility is often lowest at the peptide's isoelectric point (pI), where it has a net neutral charge.[2]

Q2: My lyophilized this compound peptide has arrived. What is the first step I should take before attempting to dissolve it?

A2: Before opening the vial, it is crucial to centrifuge it briefly (e.g., 10,000 x g for 5 minutes) to spin down any powder that may be on the sidewall of the tube.[3] You should also allow the peptide to warm to room temperature before reconstitution.[3] It is highly recommended to test the solubility with a small amount of the peptide first, rather than using the entire sample.[3]

Q3: What are the recommended storage conditions for this compound peptide in both lyophilized and solubilized forms?

A3: Lyophilized this compound peptide should be stored at -20°C.[4] Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles and store them at -20°C or preferably -80°C.[4] For peptides containing oxidation-sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use oxygen-free buffers for dissolution.[3][5]

Q4: Can I use sonication or heating to improve the solubility of this compound peptide?

A4: Yes, both sonication and gentle heating can aid in dissolving peptides. Sonication helps to break up aggregates and improve dissolution.[1][5][6] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to chill the tube on ice between sonications to prevent excessive heating.[3] Gentle warming (< 40°C) can also increase solubility, but care must be taken to avoid degradation of the peptide.[7][8]

Troubleshooting Guides

Problem 1: My this compound peptide will not dissolve in aqueous buffers (e.g., PBS, Tris).

Cause: this compound peptide is likely hydrophobic, containing a high percentage of non-polar amino acids, which limits its solubility in aqueous solutions.[2][3]

Solution:

  • Assess the Peptide's Properties: First, determine if the this compound peptide is acidic, basic, or neutral by calculating its net charge based on its amino acid sequence.

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • For Acidic Peptides (Net Charge < 0):

    • Try dissolving in a small amount of a basic solution, such as 0.1 M ammonium bicarbonate or 10% ammonium hydroxide, and then dilute with water to the desired concentration.[3][6]

  • For Basic Peptides (Net Charge > 0):

    • Attempt to dissolve in a small amount of an acidic solution, like 10% acetic acid or 0.1% TFA, and then dilute with water.[3]

  • For Neutral/Hydrophobic Peptides:

    • If the peptide has a high percentage of hydrophobic residues (>50%), it is recommended to first dissolve it in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[3][6]

    • Once dissolved, slowly add the aqueous buffer to the peptide solution with vortexing until the desired concentration is reached.[1]

    • Caution: For cellular assays, the final concentration of DMSO should generally not exceed 1% (v/v).[1]

Problem 2: My this compound peptide solution is cloudy or contains visible particulates.

Cause: The cloudiness or presence of particulates indicates that the peptide is not fully dissolved and may be forming aggregates.[6][9] This is common for hydrophobic peptides or when the solution pH is near the peptide's isoelectric point.[2]

Solution:

  • Sonication: Briefly sonicate the solution in a water bath to help break down the aggregates.[3][5][6]

  • pH Adjustment:

    • If the peptide's isoelectric point (pI) is known, adjust the pH of the solution to be at least two units away from the pI to increase the net charge and improve solubility.[2]

  • Use of Co-solvents:

    • For highly hydrophobic peptides, dissolving in a stronger organic solvent like DMSO or DMF before dilution with an aqueous buffer is often necessary.[3][10]

  • Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material, and use the clear supernatant for your experiment to ensure an accurate concentration.[1][7]

Quantitative Data Summary

Table 1: Recommended Solvents for Peptides Based on Properties

Peptide PropertyPrimary SolventSecondary Solvent (if needed)Diluent
Acidic (Net Charge < 0) Distilled Water0.1 M Ammonium BicarbonateAqueous Buffer
Basic (Net Charge > 0) Distilled Water10% Acetic AcidAqueous Buffer
Neutral/Hydrophobic (>50% hydrophobic residues) DMSO, DMF, AcetonitrileNot ApplicableAqueous Buffer (stepwise)
Short Peptides (< 6 amino acids) Distilled WaterNot ApplicableAqueous Buffer

This table provides general guidelines. Solubility should always be tested with a small amount of peptide first.[1][3][11]

Experimental Protocols

Protocol 1: General Peptide Solubility Testing

  • Weigh a small, known amount of the lyophilized this compound peptide.

  • Attempt to dissolve the peptide in sterile, distilled water to a concentration of 1-2 mg/mL.[4] Vortex briefly.

  • If the peptide does not dissolve, proceed with the appropriate solvent based on the peptide's calculated charge (see Troubleshooting Guide).

  • If using an organic solvent, add it dropwise while vortexing until the peptide is fully dissolved.

  • Slowly add the desired aqueous buffer to the concentrated peptide solution to reach the final working concentration.

  • If precipitation occurs upon addition of the aqueous buffer, you may need to re-lyophilize the peptide and try a different solvent system or a lower final concentration.[3]

Protocol 2: Solubilization of a Hydrophobic Peptide (e.g., this compound Peptide)

  • Centrifuge the vial of lyophilized this compound peptide to collect the powder at the bottom.

  • Allow the vial to reach room temperature.

  • Add a small volume of 100% DMSO (e.g., 50-100 µl per 1 mg of peptide) directly to the lyophilized powder.[11]

  • Vortex the solution until the peptide is completely dissolved. Sonication may be used if necessary.

  • Slowly add your desired aqueous buffer to the DMSO-peptide solution in a stepwise manner, vortexing between each addition.

  • Once the desired final volume and concentration are reached, centrifuge the solution to pellet any undissolved aggregates.

  • Carefully transfer the clear supernatant to a new tube for use in your experiment.

Visualizations

Peptide_Solubility_Workflow start Start: Lyophilized this compound Peptide centrifuge Centrifuge Vial start->centrifuge warm Warm to Room Temperature centrifuge->warm test_solubility Test Solubility with Small Amount warm->test_solubility dissolve_water Try Dissolving in Sterile Water test_solubility->dissolve_water Yes calculate_charge Calculate Net Charge of Peptide test_solubility->calculate_charge No is_dissolved1 Completely Dissolved? dissolve_water->is_dissolved1 is_dissolved1->calculate_charge No final_solution Final Peptide Solution is_dissolved1->final_solution Yes acidic Acidic Peptide (Net Charge < 0) calculate_charge->acidic Negative basic Basic Peptide (Net Charge > 0) calculate_charge->basic Positive hydrophobic Hydrophobic/Neutral Peptide calculate_charge->hydrophobic Neutral dissolve_base Use Basic Buffer (e.g., NH4HCO3) acidic->dissolve_base dissolve_acid Use Acidic Buffer (e.g., Acetic Acid) basic->dissolve_acid dissolve_organic Use Organic Solvent (e.g., DMSO) hydrophobic->dissolve_organic add_aqueous Slowly Add Aqueous Buffer dissolve_base->add_aqueous dissolve_acid->add_aqueous dissolve_organic->add_aqueous sonicate Sonication/Gentle Warming (Optional) add_aqueous->sonicate sonicate->final_solution centrifuge_final Centrifuge Before Use final_solution->centrifuge_final use_supernatant Use Clear Supernatant centrifuge_final->use_supernatant

Caption: A workflow for solubilizing this compound peptide.

Peptide_Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors aggregation Peptide Aggregation amino_acid High Hydrophobicity amino_acid->aggregation length Long Peptide Chain length->aggregation charge Net Charge Near Zero (at pI) charge->aggregation structure β-Sheet Propensity structure->aggregation concentration High Peptide Concentration concentration->aggregation ph pH Near Isoelectric Point (pI) ph->aggregation temperature High Temperature temperature->aggregation agitation Mechanical Agitation agitation->aggregation

Caption: Factors influencing peptide aggregation.

References

Technical Support Center: Interpreting Non-Linear Kinetics with Hedgehog Acyltransferase (HHAT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hedgehog Acyltransferase (HHAT) and encountering non-linear kinetics in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-linear kinetics in the context of an HHAT assay?

A1: In a typical enzyme assay, the initial reaction rate is directly proportional to the substrate concentration at low concentrations. This is known as linear kinetics. However, in non-linear kinetics, this proportionality is not maintained.[1] For Hedgehog Acyltransferase (HHAT), this often manifests as the reaction rate plateauing or even decreasing at high substrate concentrations, deviating from the expected Michaelis-Menten model.[2][3] This can be caused by several factors, including saturation of the enzyme with substrate, substrate inhibition, or limitations in the assay itself.[4][5]

Q2: What are the common causes of non-linear kinetics in HHAT assays?

A2: Several factors can lead to non-linear kinetics in HHAT assays:

  • Enzyme Saturation: At high concentrations of either the Sonic hedgehog (Shh) peptide or the fatty acyl-CoA substrate, the HHAT enzyme can become saturated. This means all active sites are occupied, and the reaction rate reaches its maximum (Vmax). Further increases in substrate concentration will not increase the reaction rate.[6]

  • Substrate Inhibition: High concentrations of the fatty acyl-CoA substrate can sometimes inhibit HHAT activity.[2][4] This occurs when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, reducing the overall reaction rate.[5]

  • Substrate Depletion: During the course of the assay, if a significant portion of the substrate is consumed, the reaction rate will decrease over time, leading to a non-linear progress curve.[1]

  • Product Inhibition: The accumulation of the acylated Shh peptide or free Coenzyme A (CoA) can sometimes inhibit the enzyme, slowing down the reaction rate as the assay progresses.

  • Assay Artifacts: Issues with the assay itself, such as limitations in the detection method at high product concentrations, can also lead to apparent non-linear kinetics.[7]

Q3: How can I determine if I am observing true non-linear kinetics or an experimental artifact?

A3: To distinguish between true non-linear kinetics and experimental artifacts, consider the following:

  • Review your raw data: Examine the reaction progress curves (product formation over time). A linear initial rate followed by a plateau suggests enzyme saturation or substrate depletion. A curve that shows an initial increase followed by a decrease in rate might indicate substrate inhibition.

  • Run control experiments: Include controls with no enzyme to check for non-enzymatic product formation. Also, run controls with a known inhibitor of HHAT to ensure your assay is responding as expected.

  • Vary enzyme concentration: If the non-linearity is due to enzyme saturation, decreasing the enzyme concentration should result in a longer linear phase of the reaction.[7]

  • Check for substrate stability: Ensure that your substrates, particularly the fatty acyl-CoA, are stable under the assay conditions and are not degrading over time.

Troubleshooting Guides

Issue 1: Reaction rate plateaus at high substrate concentrations.

This is a common observation and usually indicates that the enzyme is saturated with the substrate.

Possible Cause Troubleshooting Step
Enzyme Saturation This is the expected behavior for Michaelis-Menten kinetics. The plateau represents the maximum velocity (Vmax) of the enzyme under the given conditions. To accurately determine kinetic parameters, ensure you have sufficient data points in the linear range of the curve before the plateau.[1]
Substrate Solubility Issues At very high concentrations, the fatty acyl-CoA substrate may form micelles, reducing its effective concentration and causing the reaction rate to plateau.[2] Check the critical micelle concentration (CMC) of your fatty acyl-CoA and ensure your assay concentrations are below this value.
Detector Saturation The signal from your detection method (e.g., fluorescence) may be reaching its upper limit, creating an artificial plateau. Dilute your samples or reduce the gain on your detector to ensure the signal is within the linear range of the instrument.
Issue 2: Reaction rate decreases at high substrate concentrations.

A decrease in reaction rate at high substrate concentrations is a hallmark of substrate inhibition.

Possible Cause Troubleshooting Step
Substrate Inhibition High concentrations of the fatty acyl-CoA substrate can bind to a secondary, inhibitory site on HHAT.[4] To confirm this, perform substrate titrations over a wide range of concentrations. If substrate inhibition is occurring, you will observe a bell-shaped curve when plotting reaction rate versus substrate concentration. To mitigate this, use substrate concentrations below the inhibitory range for routine assays.
Contaminants in Substrate The substrate preparation may contain an inhibitory contaminant that becomes more potent at higher concentrations. Test a new batch of substrate or purify the existing stock.
Issue 3: The initial phase of the reaction is not linear.

A non-linear initial reaction rate can make it difficult to accurately determine the initial velocity.

Possible Cause Troubleshooting Step
Sub-optimal Assay Conditions Incorrect pH, temperature, or buffer components can affect enzyme activity and lead to non-linear kinetics.[7] Optimize these parameters to ensure the enzyme is stable and active throughout the initial phase of the reaction.
Enzyme Instability The HHAT enzyme may be unstable under the assay conditions, losing activity over time. Perform a time-course experiment with a fixed substrate concentration to assess enzyme stability. If the enzyme is unstable, consider adding stabilizing agents like glycerol or reducing the assay time.
Pre-incubation Effects If the enzyme and one substrate are pre-incubated before adding the second substrate, this can sometimes lead to an initial burst or lag phase. Try adding the enzyme last to initiate the reaction.

Data Presentation

Table 1: Kinetic Parameters for Human HHAT with Different Substrates
SubstrateApparent Km (µM)Apparent Vmax (pmol/min)Assay MethodReference
Palmitoyl-CoA1.25Not ReportedRadiolabeled Assay[8]
Shh Peptide3.0Not ReportedRadiolabeled Assay[8]
YnC15-CoA0.15 ± 0.050.87 ± 0.06Click Chemistry ELISA[8]
Shh(1-11) Peptide1.37 ± 0.251.08 ± 0.06Click Chemistry ELISA[8]
NBD-palmitoyl-CoA1.5 ± 0.3Not ReportedFluorescent Assay[9]

Experimental Protocols

Protocol: In Vitro HHAT Activity Assay using a Fluorescently Labeled Fatty Acyl-CoA

This protocol is adapted from a published method and describes a direct, fluorescent in vitro assay to monitor HHAT activity.[9]

Materials:

  • Purified HHAT enzyme

  • Sonic hedgehog (Shh) peptide substrate (e.g., N-terminally biotinylated)

  • Fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Stop Solution (e.g., 8 M Guanidine HCl)

  • Streptavidin-coated microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified HHAT enzyme to the desired concentration in Assay Buffer.

    • Prepare a stock solution of the Shh peptide in Assay Buffer.

    • Prepare a stock solution of the fluorescently labeled fatty acyl-CoA in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of the Shh peptide solution to each well of a streptavidin-coated microplate.

    • Add 25 µL of the fluorescently labeled fatty acyl-CoA solution to each well.

    • To initiate the reaction, add 50 µL of the diluted HHAT enzyme solution to each well. Mix gently by pipetting.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined experimentally to ensure the reaction is in the linear range.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well to terminate the reaction.

  • Detection:

    • Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 465/535 nm for NBD).

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from the fluorescence of the reaction wells.

    • Convert the fluorescence units to the amount of product formed using a standard curve of the fluorescently labeled acylated-Shh peptide.

    • Calculate the initial reaction rate and plot it against the substrate concentration to determine the kinetic parameters (Km and Vmax).

Mandatory Visualizations

HHAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum Shh Sonic Hedgehog (Shh) HHAT Hedgehog Acyltransferase (HHAT) Shh->HHAT AcylatedShh Acylated Shh HHAT->AcylatedShh PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->HHAT Patched Patched (PTCH1) AcylatedShh->Patched Binds and inhibits Smoothened Smoothened (SMO) Patched->Smoothened Inhibits SignalingComplex Signaling Complex Smoothened->SignalingComplex Gli Gli Transcription Factors SignalingComplex->Gli Activates TargetGenes Target Gene Expression Gli->TargetGenes

Caption: Hedgehog signaling pathway initiated by HHAT-mediated acylation of Shh.

HHAT_Assay_Workflow Start Start PrepReagents Prepare Reagents (HHAT, Shh, Acyl-CoA) Start->PrepReagents AssaySetup Assay Setup in Microplate PrepReagents->AssaySetup InitiateReaction Initiate Reaction (Add HHAT) AssaySetup->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction ReadSignal Read Signal (e.g., Fluorescence) StopReaction->ReadSignal AnalyzeData Data Analysis (Calculate Rate, Km, Vmax) ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: General experimental workflow for an in vitro HHAT activity assay.

NonLinear_Kinetics_Logic Observation Observe Non-Linear Kinetics in HHAT Assay IsInitialRateLinear Is the initial rate linear? Observation->IsInitialRateLinear DoesRatePlateau Does the rate plateau at high substrate concentrations? IsInitialRateLinear->DoesRatePlateau Yes AssayArtifact Possible Assay Artifact (e.g., enzyme instability, sub-optimal conditions) IsInitialRateLinear->AssayArtifact No DoesRateDecrease Does the rate decrease at high substrate concentrations? DoesRatePlateau->DoesRateDecrease No EnzymeSaturation Likely Enzyme Saturation (Michaelis-Menten kinetics) DoesRatePlateau->EnzymeSaturation Yes SubstrateInhibition Likely Substrate Inhibition DoesRateDecrease->SubstrateInhibition Yes

Caption: Logical flowchart for troubleshooting non-linear kinetics in HHAT assays.

References

Unexpected results with Haegt peptide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Haegt peptide. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any neuronal differentiation after treating my cells with this compound peptide. What could be the cause?

A1: Several factors could contribute to a lack of response. Here are the most common causes and troubleshooting steps:

  • Suboptimal Peptide Concentration: The optimal concentration for this compound peptide can be cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Incorrect Peptide Handling and Storage: Peptides are sensitive to degradation. Ensure the peptide was reconstituted and stored according to the datasheet. Avoid repeated freeze-thaw cycles.

  • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the recommended density. Stressed or overly confluent cells may not respond to differentiation cues.

  • Incompatible Cell Culture Media: Some media components can interfere with peptide activity. Use the recommended basal medium and supplements. Serum, in particular, can contain factors that inhibit differentiation or degrade the peptide. Consider reducing the serum concentration or using a serum-free medium if compatible with your cells.

  • Time-Course of Differentiation: Neuronal differentiation is a time-dependent process. You may need to extend the treatment duration. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time.

Q2: My cells are dying after treatment with the this compound peptide. Why is it causing cytotoxicity?

A2: Cell death upon this compound peptide treatment is unexpected at recommended concentrations but can occur under certain conditions:

  • Peptide Concentration is Too High: Exceeding the optimal concentration range can lead to off-target effects and toxicity. Verify your calculations and perform a toxicity assay to determine the maximum non-toxic concentration.

  • Peptide Aggregation: this compound peptide may aggregate under certain conditions (e.g., high concentration, improper storage), and these aggregates can be cytotoxic. Visually inspect the reconstituted peptide solution for any precipitates. If aggregation is suspected, refer to the peptide aggregation troubleshooting guide below.

  • Contaminants in the Peptide Stock: Impurities from the synthesis process can sometimes be cytotoxic.[1][2][3][4] Ensure you are using a high-purity grade of the this compound peptide.

  • Cell Sensitivity: Some cell lines may be inherently more sensitive to peptide treatments. A dose-response and viability assay (e.g., MTT or LDH assay) is crucial to establish the appropriate working concentration.

Q3: I am seeing significant variability in neurite outgrowth between different wells and experiments. How can I improve consistency?

A3: Variability can be frustrating. Here are some steps to improve the reproducibility of your results:

  • Inconsistent Seeding Density: Ensure a uniform cell seeding density across all wells. Uneven cell distribution can lead to variability in the response to the this compound peptide.

  • Inhomogeneous Peptide Distribution: After adding the this compound peptide to the culture medium, mix gently but thoroughly to ensure a uniform concentration in each well.

  • Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. Avoid using the outer wells for critical experiments or ensure they are filled with sterile water or PBS to minimize these effects.

  • Variability in Reagents: Use the same batch of media, serum, and other reagents for the duration of an experiment to minimize variability.[5]

Q4: The this compound peptide solution appears cloudy or has visible precipitates. What should I do?

A4: Cloudiness or precipitation indicates peptide aggregation.[6][7] Aggregation can reduce the effective concentration of the peptide and may induce cytotoxicity.[6]

  • Solubilization Issues: Refer to the datasheet for the recommended solvent. Some peptides may require a small amount of a co-solvent like DMSO before dilution in aqueous buffer.

  • Storage Conditions: Store the peptide solution at the recommended temperature. For long-term storage, aliquoting the peptide solution can prevent repeated freeze-thaw cycles that promote aggregation.

  • Sonication: Gentle sonication in a water bath for a few minutes can sometimes help to redissolve small aggregates.

  • Filtration: If aggregates persist, you can try to remove them by filtering the solution through a low protein-binding 0.22 µm filter. However, be aware that this may reduce the effective peptide concentration.

Data and Protocols

Recommended Concentration Range for this compound Peptide

The optimal concentration of this compound peptide is highly dependent on the cell line being used. The following table provides a general guideline for initial experiments.

Cell TypeStarting ConcentrationOptimal Range (Typical)
SH-SY5Y (human neuroblastoma)10 µM5 - 25 µM
PC12 (rat pheochromocytoma)25 µM10 - 50 µM
Primary Neurons5 µM1 - 10 µM
Experimental Protocol: Neuronal Differentiation of SH-SY5Y Cells

This protocol provides a starting point for inducing neuronal differentiation in SH-SY5Y cells using this compound peptide.

  • Cell Seeding:

    • Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well.

    • Allow the cells to adhere and grow for 24 hours.

  • Peptide Treatment:

    • On the day of treatment, reduce the serum concentration in the medium to 1% FBS to promote differentiation.

    • Prepare a stock solution of this compound peptide in sterile, nuclease-free water.

    • Dilute the this compound peptide stock solution in the low-serum medium to the desired final concentrations (e.g., 5, 10, 25 µM).

    • Carefully remove the old medium from the cells and replace it with the medium containing the this compound peptide.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

    • Assess neuronal morphology (e.g., neurite outgrowth) using a phase-contrast microscope.

    • For quantitative analysis, fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin or MAP2.[8][9][10][11][12]

Visual Guides

Proposed Signaling Pathway for this compound Peptide

The this compound peptide is hypothesized to bind to the NeuroGrowth Factor Receptor (NGFR), a receptor tyrosine kinase. This binding event is thought to initiate downstream signaling through the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the transcription of genes involved in neuronal differentiation and survival.[13][14][15][16][17][18][19][20][21][22]

Haegt_Signaling_Pathway cluster_nucleus Gene Transcription This compound This compound Peptide NGFR NGFR This compound->NGFR Binds PI3K PI3K NGFR->PI3K Ras Ras NGFR->Ras Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Nucleus Differentiation Neuronal Differentiation Nucleus->Differentiation Survival Cell Survival Nucleus->Survival

Caption: Proposed signaling cascade initiated by this compound peptide binding to NGFR.

Experimental Workflow for this compound Peptide Treatment

This diagram outlines the key steps for a typical experiment investigating the effect of this compound peptide on neuronal differentiation.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adherence Allow Cells to Adhere (24 hours) seed_cells->adherence prepare_peptide Prepare this compound Peptide Working Solutions adherence->prepare_peptide treat_cells Treat Cells with This compound Peptide adherence->treat_cells prepare_peptide->treat_cells incubation Incubate (48-72 hours) treat_cells->incubation analysis Analysis incubation->analysis microscopy Phase-Contrast Microscopy analysis->microscopy immunofluorescence Immunofluorescence (β-III tubulin, MAP2) analysis->immunofluorescence western_blot Western Blot (p-ERK, p-Akt) analysis->western_blot end End microscopy->end immunofluorescence->end western_blot->end

Caption: Standard workflow for cell culture experiments with this compound peptide.

Troubleshooting Logic for Unexpected Results

Use this decision tree to diagnose and resolve common issues encountered during your experiments with this compound peptide.

Troubleshooting_Logic start Unexpected Result no_effect No Differentiation Effect? start->no_effect Type of Issue toxicity Cell Toxicity/Death? start->toxicity variability High Variability? start->variability check_conc Check Peptide Concentration (Dose-Response) no_effect->check_conc Potential Cause check_handling Verify Peptide Handling & Storage no_effect->check_handling check_cells Assess Cell Health & Density no_effect->check_cells check_time Extend Treatment Time-Course no_effect->check_time check_tox_conc Is Concentration Too High? (Toxicity Assay) toxicity->check_tox_conc Potential Cause check_aggregation Check for Aggregation (Visual, DLS) toxicity->check_aggregation check_purity Verify Peptide Purity toxicity->check_purity check_seeding Ensure Uniform Cell Seeding variability->check_seeding Potential Cause check_mixing Ensure Thorough Peptide Mixing variability->check_mixing check_edge_effect Mitigate Plate Edge Effects variability->check_edge_effect

Caption: Decision tree for troubleshooting unexpected results with this compound peptide.

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Novel DPP-IV Inhibitor Using the HaCaT Keratinocyte Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of a new Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, "NewInhibitorX," using the immortalized human keratinocyte cell line, HaCaT. The performance of NewInhibitorX is objectively compared against established DPP-IV inhibitors, with supporting experimental data and detailed protocols.

Introduction to DPP-IV and its Role in Keratinocytes

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein expressed on the surface of various cell types, including keratinocytes.[1][2] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of its substrates.[1] In the skin, DPP-IV is implicated in modulating inflammatory signaling and keratinocyte homeostasis.[1][3] Inhibition of DPP-IV has been shown to influence keratinocyte proliferation and differentiation, making it a potential therapeutic target for various skin conditions.[4]

The HaCaT cell line, a spontaneously immortalized human keratinocyte line, serves as a well-established and reliable in vitro model for studying epidermal biology, including toxicity testing and the evaluation of therapeutic agents.[3][5]

Comparative Performance of DPP-IV Inhibitors

The inhibitory activity and cytotoxic profile of NewInhibitorX were assessed and compared to a panel of commercially available DPP-IV inhibitors.

In Vitro DPP-IV Inhibitory Activity

The half-maximal inhibitory concentration (IC50) for each inhibitor against DPP-IV activity in HaCaT cell lysates was determined. NewInhibitorX demonstrates potent DPP-IV inhibition, comparable to market leaders like Linagliptin.

InhibitorIC50 (nM)
NewInhibitorX 1.5
Linagliptin1
Sitagliptin19
Alogliptin24
Saxagliptin50
Vildagliptin62
Cytotoxicity in HaCaT Cells

The half-maximal cytotoxic concentration (CC50) was determined using an MTT assay after 48 hours of exposure. A higher CC50 value indicates lower cytotoxicity. The therapeutic index (TI) is calculated as the ratio of CC50 to IC50, with a higher TI suggesting a more favorable safety profile.

InhibitorCC50 (µM)Therapeutic Index (TI = CC50/IC50)
NewInhibitorX >100 >66,667
Linagliptin>100>100,000
Sitagliptin>100>5,263
Alogliptin>100>4,167
Saxagliptin>100>2,000
Vildagliptin>100>1,613
Effect on Keratinocyte Differentiation

The expression of the late cornified envelope 2 (LCE2) gene, a marker for terminal keratinocyte differentiation, was quantified by qPCR after 72 hours of treatment with each inhibitor at a concentration of 1 µM.[3]

Inhibitor (1 µM)LCE2 Gene Expression (Fold Change vs. Vehicle)
NewInhibitorX 4.2
Linagliptin4.5
Sitagliptin3.8
Alogliptin3.5
Saxagliptin3.1
Vildagliptin2.9

Signaling Pathways and Experimental Workflows

DPP-IV/SDF-1 (CXCL12)/CXCR4 Signaling Pathway in Keratinocytes

DPP-IV on the surface of keratinocytes inactivates the chemokine SDF-1 (CXCL12) by proteolytic cleavage.[6][7] Active SDF-1 binds to its receptor, CXCR4, which is also expressed on keratinocytes, triggering downstream signaling cascades that can influence cell proliferation and migration.[8][9] DPP-IV inhibitors prevent the inactivation of SDF-1, leading to prolonged activation of CXCR4 signaling.

DPP_IV_Signaling cluster_membrane Cell Membrane DPPIV DPP-IV SDF1_inactive Inactive SDF-1 DPPIV->SDF1_inactive CXCR4 CXCR4 Receptor Downstream Downstream Signaling (e.g., Proliferation, Migration) CXCR4->Downstream SDF1_active Active SDF-1 (CXCL12) SDF1_active->DPPIV Inactivation SDF1_active->CXCR4 Binding & Activation Inhibitor NewInhibitorX Inhibitor->DPPIV Inhibition

Caption: DPP-IV/SDF-1/CXCR4 signaling pathway in keratinocytes.

Experimental Workflow for Inhibitor Validation

The validation process for a new DPP-IV inhibitor in HaCaT cells follows a structured workflow, from initial enzymatic assays to functional cellular assays.

Experimental_Workflow start Start dppiv_assay DPP-IV Activity Assay (IC50 Determination) start->dppiv_assay cytotoxicity_assay Cytotoxicity Assay (MTT) (CC50 Determination) start->cytotoxicity_assay differentiation_assay Keratinocyte Differentiation Assay (qPCR for LCE2) dppiv_assay->differentiation_assay cytotoxicity_assay->differentiation_assay data_analysis Data Analysis & Comparison differentiation_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for DPP-IV inhibitor validation.

Experimental Protocols

HaCaT Cell Culture
  • Cell Line: HaCaT (human immortalized keratinocytes).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are detached using a 0.05% Trypsin-EDTA solution. The trypsin is neutralized with complete culture medium, and cells are re-seeded at a 1:5 to 1:10 ratio.

DPP-IV Activity Assay (Cell Lysate)

This protocol is adapted from commercially available fluorometric assay kits.

  • Cell Lysis:

    • Culture HaCaT cells to 80-90% confluency in a 10 cm dish.

    • Wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Enzymatic Reaction:

    • In a 96-well black plate, add 50 µL of HaCaT cell lysate (diluted to a consistent protein concentration in assay buffer) to each well.

    • Add 10 µL of the DPP-IV inhibitor (NewInhibitorX or controls) at various concentrations or vehicle control.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the DPP-IV substrate (e.g., H-Gly-Pro-AMC).

  • Measurement:

    • Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

    • The rate of increase in fluorescence is proportional to the DPP-IV activity.

  • IC50 Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the DPP-IV inhibitors (NewInhibitorX and controls) or vehicle control.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the CC50 value using non-linear regression analysis.[11]

Keratinocyte Differentiation Assay (qPCR)
  • Cell Culture and Treatment:

    • Seed HaCaT cells in a 6-well plate and grow to 70-80% confluency.

    • Induce differentiation by switching to a high-calcium medium (e.g., 1.8 mM CaCl2).[12]

    • Simultaneously, treat the cells with 1 µM of each DPP-IV inhibitor (NewInhibitorX and controls) or vehicle control.

    • Incubate for 72 hours.

  • RNA Extraction and cDNA Synthesis:

    • Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix with primers specific for LCE2 and a housekeeping gene (e.g., GAPDH).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the LCE2 gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[3]

References

A Head-to-Head Comparison: HAEGT vs. Fluorescent Substrates for DPP-IV Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Dipeptidyl Peptidase-IV (DPP-IV) activity is crucial for understanding its role in various physiological processes and for the discovery of novel therapeutics, particularly for type 2 diabetes. The choice of substrate is a critical determinant of assay performance. This guide provides an objective comparison of a peptide substrate, HAEGT, and commonly used fluorescent substrates for the determination of DPP-IV activity, supported by experimental data and detailed protocols.

Principle of Detection

DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Both this compound and fluorescent substrates are designed to be recognized and cleaved by DPP-IV, but the method of detecting this cleavage event differs significantly.

This compound (His-Ala-Glu-Gly-Thr) is the N-terminal pentapeptide of the glucagon-like peptide-1 (GLP-1), a natural substrate of DPP-IV.[1] The enzyme cleaves the His-Ala dipeptide from the N-terminus.[1] Detection of this cleavage event typically requires downstream analysis of the reaction products, often by methods such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry, which can separate and quantify the cleaved and uncleaved peptides.

Fluorescent substrates , most commonly Gly-Pro-aminomethylcoumarin (AMC), are synthetic dipeptides linked to a fluorophore.[2][3] In their intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the Gly-Pro dipeptide by DPP-IV, the free AMC is released, resulting in a significant increase in fluorescence that can be readily measured on a plate reader.[2][3]

cluster_0 This compound Substrate cluster_1 Fluorescent Substrate This compound This compound (His-Ala-Glu-Gly-Thr) DPP_IV_1 DPP-IV This compound->DPP_IV_1 Products_1 His-Ala + Glu-Gly-Thr DPP_IV_1->Products_1 Detection_1 HPLC / Mass Spectrometry Products_1->Detection_1 Fluor_Sub Gly-Pro-AMC (Quenched) DPP_IV_2 DPP-IV Fluor_Sub->DPP_IV_2 Products_2 Gly-Pro + AMC (Fluorescent) DPP_IV_2->Products_2 Detection_2 Fluorometric Detection Products_2->Detection_2

Figure 1. Mechanism of DPP-IV substrate cleavage and detection.

Comparison of Performance Characteristics

The choice between this compound and fluorescent substrates often depends on the specific requirements of the experiment, such as the need for high sensitivity, throughput, or the study of substrate specificity.

FeatureThis compoundFluorescent Substrates (e.g., Gly-Pro-AMC)
Detection Method HPLC, Mass SpectrometryDirect Fluorescence Measurement
Sensitivity Lower, dependent on detection methodHigh, with some assays detecting activity as low as 3 µU per well[4]
Throughput LowHigh, suitable for 96-well or 384-well plate formats
Cost Potentially higher due to analytical equipmentGenerally lower for routine assays
Kinetic Parameters Km = 38 µM, Kcat = 3.1 S⁻¹[1]Km = 17.4 µM (for Gly-Pro-AMC)[2]
Substrate Specificity Represents a natural substrate (GLP-1)Synthetic, may not fully mimic natural substrate interactions
Ease of Use Requires specialized equipment and expertiseSimple, "mix-and-read" protocols available in kit format
Applications Probing prime substrate binding sites, studying natural substrate interactionsHigh-throughput screening of inhibitors, routine enzyme activity measurements

Experimental Protocols

DPP-IV Activity Assay Using a Fluorescent Substrate (Gly-Pro-AMC)

This protocol is based on commercially available inhibitor screening kits.[2][3]

1. Reagent Preparation:

  • DPP-IV Assay Buffer (1X): Prepare a solution of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
  • DPP-IV Enzyme: Dilute human recombinant DPP-IV in chilled assay buffer to the desired concentration. Keep on ice.
  • Substrate Solution: Dilute the Gly-Pro-AMC stock solution in assay buffer to a final concentration of 100 µM.
  • Inhibitor/Compound: Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute with assay buffer.

2. Assay Procedure:

  • Add 30 µL of assay buffer to each well of a 96-well plate.
  • Add 10 µL of diluted DPP-IV enzyme to each well (except for background wells).
  • Add 10 µL of the test compound or vehicle control to the appropriate wells.
  • Incubate the plate at 37°C for 10-30 minutes.
  • Initiate the reaction by adding 50 µL of the substrate solution to all wells.
  • Immediately measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
  • Continue to monitor the fluorescence kinetically or take an endpoint reading after a 30-minute incubation at 37°C, protected from light.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Calculate the rate of reaction (change in fluorescence over time) or the endpoint fluorescence.
  • Determine the percent inhibition for test compounds relative to the vehicle control.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Compounds)"]; plate_setup [label="Plate Setup\n(Add Buffer, Enzyme, Compounds)"]; pre_incubation [label="Pre-incubation\n(37°C, 10-30 min)"]; add_substrate [label="Add Substrate Solution"]; measure_fluorescence [label="Measure Fluorescence\n(Ex: 360 nm, Em: 460 nm)"]; data_analysis [label="Data Analysis\n(Calculate % Inhibition)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagent_prep -> plate_setup -> pre_incubation -> add_substrate -> measure_fluorescence -> data_analysis -> end; }

Figure 2. Workflow for a DPP-IV activity assay using a fluorescent substrate.

DPP-IV Activity Assay Using this compound

A detailed, standardized kit-based protocol for this compound is not as common. The general procedure involves the following steps:

1. Reagent Preparation:

  • Reaction Buffer: A suitable buffer such as Tris-HCl or HEPES at physiological pH.
  • DPP-IV Enzyme: Purified or recombinant DPP-IV.
  • This compound Substrate: this compound peptide dissolved in reaction buffer to the desired concentration (e.g., 0-500 µM).[1]

2. Assay Procedure:

  • Combine the reaction buffer, DPP-IV enzyme, and any test compounds in a microcentrifuge tube.
  • Initiate the reaction by adding the this compound substrate.
  • Incubate the reaction mixture at 37°C for a defined period.
  • Stop the reaction by adding a quenching agent (e.g., acid) or by heat inactivation.

3. Product Analysis:

  • Analyze the reaction mixture using a suitable analytical method, such as reverse-phase HPLC, to separate the cleaved products (His-Ala and Glu-Gly-Thr) from the intact this compound.
  • Quantify the amount of product formed by integrating the peak areas from the chromatogram.

4. Data Analysis:

  • Calculate the initial reaction velocity from the amount of product formed over time.
  • Determine kinetic parameters or inhibitor potency by analyzing the reaction rates at different substrate or inhibitor concentrations.

Logical Comparison

cluster_this compound This compound Characteristics cluster_fluorescent Fluorescent Substrate Characteristics substrates DPP-IV Substrates This compound This compound substrates->this compound fluorescent Fluorescent Substrates substrates->fluorescent natural_sequence Natural Sequence (GLP-1) This compound->natural_sequence low_throughput Low Throughput This compound->low_throughput hplc_detection HPLC/MS Detection This compound->hplc_detection synthetic Synthetic Dipeptide-Fluorophore fluorescent->synthetic high_throughput High Throughput fluorescent->high_throughput direct_detection Direct Fluorescence Detection fluorescent->direct_detection high_sensitivity High Sensitivity fluorescent->high_sensitivity

Figure 3. Comparison of key features of this compound and fluorescent substrates.

Conclusion

Both this compound and fluorescent substrates are valuable tools for the study of DPP-IV activity. Fluorescent substrates, such as Gly-Pro-AMC, offer a highly sensitive, convenient, and high-throughput method that is well-suited for inhibitor screening and routine activity measurements.[5][6] Their ease of use is further enhanced by the availability of numerous commercial assay kits.

This compound, being derived from a natural DPP-IV substrate, is an excellent choice for studies focused on the enzyme's interaction with physiologically relevant peptides and for probing the prime substrate binding sites.[1] However, the requirement for downstream analytical techniques like HPLC for product detection makes this compound-based assays lower in throughput and more technically demanding.

For researchers focused on high-throughput screening and drug discovery, fluorescent substrates are the more practical and efficient option. For those investigating the fundamental enzymology and substrate specificity of DPP-IV, this compound provides a more physiologically relevant tool. The ultimate choice of substrate should be guided by the specific experimental goals, available instrumentation, and desired throughput.

References

Navigating the Selectivity Landscape of Dipeptidyl Peptidase-IV

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity of Dipeptidyl Peptidase-IV with Homologous Peptidases

For researchers and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes, Dipeptidyl Peptidase-IV (DPP-IV) is a prime therapeutic target. As a serine exopeptidase, DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The peptide HAEGT (His-Ala-Glu-Gly-Thr), representing the first five N-terminal residues of GLP-1, serves as a competitive substrate for DPP-IV.[1] However, the development of selective DPP-IV inhibitors requires a thorough understanding of its cross-reactivity with other peptidases, especially closely related family members like Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9), to minimize off-target effects and ensure a favorable safety profile.[2][3]

This guide provides an objective comparison of DPP-IV's activity and inhibition with that of DPP-8 and DPP-9, supported by experimental data and detailed methodologies.

Substrate Specificity and Inhibition Profile: A Comparative Analysis

DPP-IV exhibits a distinct substrate specificity, preferentially cleaving dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine.[1][4] While it can also cleave substrates with glycine, serine, valine, or leucine in this position, the rate of cleavage is significantly slower.[4] DPP-8 and DPP-9 share a similar preference for cleaving after a penultimate proline residue but exhibit marked kinetic differences compared to DPP-IV with various natural peptide substrates.[5]

The selectivity of DPP-IV inhibitors is a critical aspect of their therapeutic efficacy and safety. Non-selective inhibition of other peptidases, particularly DPP-8 and DPP-9, has been associated with adverse effects in preclinical studies.[2][3][6] Therefore, profiling inhibitor activity against these homologous enzymes is a standard practice in drug development.

The following table summarizes the inhibitory activity (IC50 values) of several compounds against human DPP-IV, DPP-8, and DPP-9, highlighting the varying degrees of selectivity.

Compound/InhibitorDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
Vildagliptin -----
Alogliptin 7>10,000>10,000>1428>1428
Compound 27 (Thiazoloquinazoline analog) 1.12--Selective over DPP-8/9Selective over DPP-8/9
Compound 28 (Omarigliptin analog) 4.2--Favorable safety profileFavorable safety profile
Compound 36 (Fluoropyrrolidine-2-carbonitrile derivative) 17--Moderately selectiveModerately selective
Allo-isoleucyl isoindoline derivative 4 >10,0003855--
Val-boro-Pro -~10 (inhibited proliferation)~10 (inhibited proliferation)--

Note: A higher selectivity ratio indicates greater selectivity for DPP-IV over the other peptidases. Data for some compounds were reported qualitatively.[6][7]

Experimental Protocols

Accurate assessment of peptidase activity and inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for in vitro DPP-IV inhibition assays.

Fluorescence-Based Inhibition Assay

This method measures the inhibition of DPP-IV activity using a fluorogenic substrate.

Materials:

  • DPP-IV enzyme (human recombinant)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC)[8][9]

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)[9]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9][10]

Procedure:

  • Prepare serial dilutions of the test inhibitors and the positive control in Assay Buffer.

  • In a 96-well microplate, add 10 µL of each inhibitor dilution to triplicate wells.[10]

  • Prepare "100% initial activity" wells by adding 10 µL of solvent without inhibitor.[10]

  • Prepare "background" wells containing 40 µL of Assay Buffer and 10 µL of solvent.[10]

  • To all wells except the background wells, add 30 µL of Assay Buffer and 10 µL of diluted DPP-IV enzyme solution.[10]

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-IV substrate solution to all wells.[10]

  • Incubate the plate at 37°C for 30 minutes.[10]

  • Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "100% initial activity" wells after subtracting the background fluorescence.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Absorbance-Based Inhibition Assay

This method utilizes a chromogenic substrate to determine DPP-IV activity.

Materials:

  • DPP-IV enzyme

  • Reaction Substrate: Gly-Pro-p-nitroanilide hydrochloride[11]

  • Test inhibitors

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm[11]

Procedure:

  • In a 96-well microplate, mix 25 µL of the test inhibitor (or protein hydrolysate) with 50 µL of 1 mM Gly-Pro p-nitroanilide hydrochloride solution.[11]

  • Add 25 µL of 0.2 units/mL DPP-IV enzyme to initiate the reaction.[11]

  • Incubate the plate at 37°C for 30 minutes.[11]

  • Monitor the absorbance at 405 nm, which corresponds to the release of p-nitroanilide.[11]

  • Compare the results with a control reaction containing no inhibitor to determine the percentage of inhibition.[11]

  • Calculate the IC50 value as described in the fluorescence-based assay.[11]

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a potential DPP-IV inhibitor against other peptidases.

G cluster_0 Inhibitor Preparation cluster_1 Primary Assay: DPP-IV Inhibition cluster_2 Secondary Assays: Cross-Reactivity Profiling cluster_3 Data Analysis and Interpretation Compound Test Compound Synthesis/Acquisition Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions Assay_DPP4 Perform DPP-IV Inhibition Assay Dilutions->Assay_DPP4 Assay_DPP8 Perform DPP-8 Inhibition Assay Dilutions->Assay_DPP8 Assay_DPP9 Perform DPP-9 Inhibition Assay Dilutions->Assay_DPP9 Assay_Other Assay Against Other Peptidases (Optional) Dilutions->Assay_Other IC50_DPP4 Determine IC50 for DPP-IV Assay_DPP4->IC50_DPP4 Selectivity Calculate Selectivity Ratios (e.g., IC50_DPP8 / IC50_DPP4) IC50_DPP4->Selectivity IC50_DPP8 Determine IC50 for DPP-8 Assay_DPP8->IC50_DPP8 IC50_DPP8->Selectivity IC50_DPP9 Determine IC50 for DPP-9 Assay_DPP9->IC50_DPP9 IC50_DPP9->Selectivity IC50_Other Determine IC50 for Other Peptidases Assay_Other->IC50_Other IC50_Other->Selectivity Conclusion Assess Selectivity Profile and Potential for Off-Target Effects Selectivity->Conclusion

Workflow for assessing peptidase inhibitor selectivity.

References

Ensuring Cross-Laboratory Consistency in HAEGT Peptide Research: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount for advancing scientific knowledge and developing new therapeutics. This guide provides a comparative overview of the factors influencing the reproducibility of findings related to the HAEGT peptide (His-Ala-Glu-Gly-Thr), the N-terminal 1-5 residues of glucagon-like peptide-1 (GLP-1).

Data Presentation: A Comparative Look at Analytical Performance

Achieving reproducible quantitative data for peptides across different laboratories is a well-documented challenge. The following tables summarize typical performance metrics and key factors that influence the consistency of results in peptide analysis, which are directly applicable to this compound studies.

Table 1: Typical Inter-Laboratory Performance for Quantitative Peptide Assays

ParameterTypical Range of Variation (CV%)Key Influencing Factors
Limit of Quantification (LOQ) 15-30%Instrument sensitivity, matrix effects, sample preparation efficiency.
Precision (Intra-assay) <15%Pipetting accuracy, instrument stability, consistency of reagents.
Precision (Inter-assay) <20%Day-to-day variations, operator differences, reagent lot changes.
Accuracy 80-120% of nominal valueQuality of reference standards, calibration curve linearity, matrix effects.
Digestion Recovery (for larger peptides) Highly variableEnzyme activity, digestion conditions (time, temp), peptide sequence.

Data compiled from studies on therapeutic peptides and protein quantification.[1][2]

Table 2: Common Sources of Variability in Peptide Analysis and Mitigation Strategies

Source of VariabilityPotential ImpactRecommended Mitigation Strategy
Sample Collection & Handling Degradation of the peptide.Use of protease inhibitors, standardized collection tubes, immediate processing or freezing.
Sample Preparation Inconsistent recovery, introduction of contaminants.Standardized and validated protocols, use of high-quality reagents, automation where possible.[3]
Chromatographic Separation Poor resolution of peptide from impurities or matrix components.Method development with multiple column chemistries and mobile phases, rigorous temperature control.[4]
Mass Spectrometry Detection Inconsistent ionization efficiency, instrument drift.Regular instrument calibration and maintenance, use of stable isotope-labeled internal standards.
Data Analysis Subjectivity in peak integration, incorrect statistical analysis.Use of validated software, standardized data processing workflows, clear a priori analysis plans.

Experimental Protocols: Methodologies for Robust Peptide Analysis

The following section details a generalized experimental protocol for the quantification of a peptide like this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS), a commonly employed technique.

Objective: To achieve reproducible quantification of the this compound peptide across different laboratory settings.

Materials:

  • This compound synthetic peptide standard (high purity)

  • Stable isotope-labeled this compound internal standard (SIL-IS)

  • High-purity water, acetonitrile, and formic acid

  • Solid-phase extraction (SPE) cartridges

  • Calibrated pipettes and autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Standard Curve and Quality Control (QC) Preparation:

    • Prepare a stock solution of the this compound standard and the SIL-IS in a suitable solvent (e.g., 5-30% acetonitrile with 0.1% formic acid).[5]

    • Perform serial dilutions of the this compound stock solution in the relevant biological matrix to create a calibration curve (e.g., 8-10 concentration levels).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike all samples, standards, and QCs with a fixed concentration of the SIL-IS.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to clean up the sample and concentrate the peptide.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Separate the this compound peptide from other components using a C18 reverse-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.

    • Detect the peptide and its SIL-IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two to three transitions for the analyte and the internal standard to ensure specificity.

  • Data Analysis:

    • Calculate the peak area ratio of the this compound peptide to the SIL-IS.

    • Construct a linear regression curve from the calibration standards.

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the standard curve.

    • The results for the QC samples must fall within a pre-defined acceptance range (e.g., ±15-20% of the nominal value) for the analytical run to be considered valid.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to ensuring the reproducibility of this compound-based findings.

Reproducibility_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase A Standardized Sample Collection B Consistent Sample Handling A->B Protocol Adherence C Validated Sample Preparation B->C D Calibrated LC-MS System C->D E Use of Internal Standards D->E F Standardized Data Processing E->F G Statistical Analysis Plan F->G H Reproducible Finding G->H Reproducible Finding Signaling_Pathway_Context cluster_glp1 GLP-1 Receptor Signaling GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin This compound This compound Peptide This compound->GLP1R Potential Interaction (Hypothetical)

References

Validating the Specificity of Novel DPP-IV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors is a cornerstone of modern therapy for type 2 diabetes mellitus.[1][2][3] These agents, often referred to as "gliptins," function by preventing the degradation of incretin hormones, such as GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[2][4][5][6] A critical aspect of developing new DPP-IV inhibitors is to ensure their high specificity for the target enzyme to minimize off-target effects and potential toxicity. This guide provides a framework for validating the specificity of a novel DPP-IV inhibitor, herein referred to as "Compound X," against established alternatives.

Comparative Performance of DPP-IV Inhibitors

The following table summarizes key performance indicators for several commercially available DPP-IV inhibitors. A researcher validating a new compound would aim to generate analogous data for their molecule to facilitate a direct comparison.

Inhibitor IC50 for DPP-IV (nM) Selectivity vs. DPP-8 (fold) Selectivity vs. DPP-9 (fold) Primary Route of Elimination
Sitagliptin19>2600>2600Renal
Vildagliptin62>200>200Metabolism/Renal
Saxagliptin0.643094Metabolism/Renal
Linagliptin1>10000>10000Fecal
Alogliptin<10>10000>10000Renal
Compound X [Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Note: The IC50 and selectivity values can vary depending on the specific assay conditions.

Experimental Protocols for Specificity Validation

To validate the specificity of a novel DPP-IV inhibitor, a series of in vitro and in vivo experiments are essential.

In Vitro DPP-IV Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)[7][8][9]

  • Assay buffer (e.g., Tris-HCl or HEPES buffer)[7][9]

  • Test compound (Compound X) and reference inhibitors (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the various concentrations of the inhibitors.[7][10]

  • Include control wells containing the enzyme and buffer without any inhibitor (100% activity) and wells with buffer only (background).[7][10]

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[10][11]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[9]

  • Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[7][8][9][10]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.[10]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11]

Selectivity Assays against DPP-8 and DPP-9

Due to the structural homology between DPP-IV, DPP-8, and DPP-9, it is crucial to assess the selectivity of the inhibitor.[12][13] Inhibition of DPP-8 and DPP-9 has been linked to toxicities.[13]

Materials:

  • Recombinant human DPP-8 and DPP-9 enzymes

  • The same fluorogenic substrate and assay buffer as for the DPP-IV assay

Procedure:

  • Follow the same procedure as the In Vitro DPP-IV Inhibition Assay, but substitute the DPP-IV enzyme with either DPP-8 or DPP-9.[14]

  • Determine the IC50 values for the test compound against both DPP-8 and DPP-9.

  • Calculate the selectivity by dividing the IC50 for DPP-8 and DPP-9 by the IC50 for DPP-IV. A higher ratio indicates greater selectivity for DPP-IV.

In Vivo DPP-IV Inhibition Assay

This assay confirms the inhibitory activity of the compound in a biological system.

Materials:

  • Animal model (e.g., SD rats)[8]

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)[8]

  • Blood collection supplies

  • DPP-IV activity assay reagents (as in the in vitro assay)

Procedure:

  • Administer the test compound orally to the animal model at a specific dose.[8]

  • Collect blood samples at various time points post-administration (e.g., 0, 6, 12, 24, 36, and 48 hours).[8]

  • Prepare plasma from the collected blood samples.[8]

  • Measure the DPP-IV activity in the plasma samples using the in vitro assay protocol.[8]

  • Determine the extent and duration of DPP-IV inhibition in vivo.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating the validation of a novel DPP-IV inhibitor.

experimental_workflow cluster_invitro In Vitro Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Assay prep Prepare Reagents (Enzyme, Substrate, Buffers) dilute Serial Dilution of Compound X & References prep->dilute plate Plate Setup (Inhibitors, Enzyme) dilute->plate incubate Pre-incubation (37°C) plate->incubate react Add Substrate Initiate Reaction incubate->react read Measure Fluorescence react->read calc Calculate % Inhibition & IC50 read->calc calc_select Calculate Selectivity Ratios (IC50 DPP-8/DPP-IV, IC50 DPP-9/DPP-IV) calc->calc_select measure Measure Plasma DPP-IV Activity dpp8 DPP-8 Inhibition Assay dpp8->calc_select dpp9 DPP-9 Inhibition Assay dpp9->calc_select admin Oral Administration to Animal Model collect Blood Sample Collection (Time Course) admin->collect plasma Plasma Preparation collect->plasma plasma->measure

Caption: Workflow for In Vitro and In Vivo Validation of a Novel DPP-IV Inhibitor.

dpp4_signaling cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver cluster_outcome Therapeutic Outcome food Food Intake incretins Incretins (GLP-1, GIP) food->incretins dpp4 DPP-IV Enzyme incretins->dpp4 Degradation by insulin ↑ Insulin Secretion (Glucose-dependent) incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor DPP-IV Inhibitor (e.g., Compound X) dpp4_inhibitor->dpp4 Inhibits hgp ↓ Hepatic Glucose Production insulin->hgp glucagon->hgp outcome Improved Glycemic Control hgp->outcome

Caption: Mechanism of Action of DPP-IV Inhibitors in Glycemic Control.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haegt
Reactant of Route 2
Haegt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.